molecular formula C18H20F5NO3 B1667808 Brl 55834 CAS No. 131899-25-7

Brl 55834

Cat. No.: B1667808
CAS No.: 131899-25-7
M. Wt: 393.3 g/mol
InChI Key: ZSUFQZNGDIXQAD-CABCVRRESA-N
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Description

potassium channel activator

Properties

CAS No.

131899-25-7

Molecular Formula

C18H20F5NO3

Molecular Weight

393.3 g/mol

IUPAC Name

1-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydrochromen-4-yl]piperidin-2-one

InChI

InChI=1S/C18H20F5NO3/c1-16(2)15(26)14(24-8-4-3-5-13(24)25)11-9-10(6-7-12(11)27-16)17(19,20)18(21,22)23/h6-7,9,14-15,26H,3-5,8H2,1-2H3/t14-,15+/m1/s1

InChI Key

ZSUFQZNGDIXQAD-CABCVRRESA-N

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C

Appearance

Solid powder

Other CAS No.

131899-25-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,4-dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
BRL 55834
BRL-55834

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of BRL 55834: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 55834 is a potent, orally active potassium channel activator with established efficacy as a bronchodilator. This technical guide provides an in-depth exploration of its mechanism of action, focusing on its interaction with ATP-sensitive potassium (KATP) channels. Through a comprehensive review of preclinical studies, this document outlines the pharmacological effects of this compound, details the experimental protocols used to elucidate its function, and presents key quantitative data in a structured format. Visual diagrams of the proposed signaling pathway and experimental workflows are included to facilitate a deeper understanding of its molecular and physiological effects.

Core Mechanism of Action: Activation of ATP-Sensitive Potassium (KATP) Channels

The primary mechanism of action of this compound is the activation of ATP-sensitive potassium (KATP) channels.[1] These channels are crucial metabolic sensors that link the energetic state of a cell to its membrane potential. By opening KATP channels, this compound increases the efflux of potassium ions (K+) from the cell, leading to hyperpolarization of the cell membrane. In smooth muscle cells, such as those found in the airways and vasculature, this hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium (Ca2+) and promoting muscle relaxation.

A key characteristic of this compound's action is the induction of a KATP current that is partially resistant to inhibition by the sulfonylurea drug glibenclamide.[1] Glibenclamide is a well-known blocker of KATP channels, particularly those containing the SUR1 subunit found in pancreatic β-cells. The reduced sensitivity to glibenclamide suggests that this compound may preferentially target KATP channels with different sulfonylurea receptor (SUR) subunits, such as the SUR2 isoforms predominantly expressed in smooth muscle.

Pharmacological Effects

Bronchodilation and Airway Relaxation

This compound exhibits potent bronchodilator activity. In preclinical models, it effectively inhibits bronchoconstriction induced by various stimuli. Its efficacy has been demonstrated in both in-vivo and in-vitro studies.

Vascular Effects

While being a potent bronchodilator, this compound shows a reduced tendency to lower arterial blood pressure compared to other potassium channel activators, indicating a degree of selectivity for airway smooth muscle over vascular smooth muscle.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In-Vivo Efficacy of this compound on Airway Resistance

SpeciesModelParameterThis compound ED50
Guinea PigHistamine-induced bronchoconstrictionInhibition of Raw2.5 µg/kg (i.v.)
RatMethacholine-induced bronchoconstrictionInhibition of RawNot explicitly stated, but shown to be more potent than levcromakalim

Raw: Airway resistance

Table 2: Effect of this compound on Histamine-Induced Airway Leakage in Guinea Pigs

Dose of this compound (µg/kg, i.v.)TissueInhibition of Dye Extravasation (%)
8Trachea48
8Main Bronchus57
8Central Pulmonary Airway44
8Peripheral Pulmonary Airway46
16Trachea46
16Main Bronchus57
16Central Pulmonary Airway56
16Peripheral Pulmonary Airway55

Table 3: In-Vitro Relaxation of Bovine Trachealis by this compound

ParameterValue
EC50 for relaxation of histamine-precontracted tissueNot explicitly stated, but concentration-dependent relaxation observed from 3 nM to 1 µM

Signaling Pathway and Experimental Workflow Diagrams

Proposed Signaling Pathway of this compound in Smooth Muscle Cells

BRL55834_Signaling_Pathway BRL55834 This compound KATP_channel ATP-Sensitive K+ Channel (Kir6.x/SUR2B) BRL55834->KATP_channel Activates K_efflux K+ Efflux KATP_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Ca_concentration [Ca2+]i Ca_influx->Ca_concentration Decreases Relaxation Smooth Muscle Relaxation Ca_concentration->Relaxation

Caption: Proposed signaling pathway of this compound in smooth muscle cells.

Experimental Workflow for In-Vivo Measurement of Airway Resistance

Airway_Resistance_Workflow cluster_animal_prep Animal Preparation cluster_measurement Measurement cluster_protocol Experimental Protocol animal Anesthetized Guinea Pig tracheostomy Tracheostomy & Cannulation animal->tracheostomy ventilation Mechanical Ventilation tracheostomy->ventilation plethysmograph Body Plethysmograph ventilation->plethysmograph pressure_flow Measure Transpulmonary Pressure & Airflow plethysmograph->pressure_flow calculate_Raw Calculate Airway Resistance (Raw) pressure_flow->calculate_Raw baseline Establish Baseline Raw calculate_Raw->baseline drug_admin Administer this compound (i.v.) baseline->drug_admin challenge Induce Bronchoconstriction (i.v. Histamine) drug_admin->challenge measure_response Measure Post-Challenge Raw challenge->measure_response

Caption: Workflow for in-vivo measurement of airway resistance.

Experimental Workflow for In-Vitro Tracheal Strip Relaxation Assay

Tracheal_Strip_Workflow cluster_prep Tissue Preparation cluster_protocol Experimental Protocol trachea Isolate Bovine Trachea strips Prepare Tracheal Strips trachea->strips mount Mount in Organ Bath strips->mount equilibration Equilibration mount->equilibration contraction Induce Contraction (e.g., Histamine) equilibration->contraction drug_addition Cumulative Addition of this compound contraction->drug_addition record_relaxation Record Isometric Tension (Relaxation) drug_addition->record_relaxation

Caption: Workflow for in-vitro tracheal strip relaxation assay.

Detailed Experimental Methodologies

In-Vivo Measurement of Airway Resistance in Anesthetized Guinea Pigs

This protocol is based on methods described for measuring histamine-induced bronchoconstriction.[2][3][4]

  • Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized. A tracheostomy is performed, and a cannula is inserted into the trachea for mechanical ventilation. The jugular vein is cannulated for intravenous drug administration.

  • Measurement of Airway Resistance: The animal is placed in a whole-body plethysmograph. Transpulmonary pressure is measured with a transducer connected to the tracheal cannula and a fluid-filled esophageal catheter. Airflow is measured with a pneumotachograph. Airway resistance (Raw) is calculated from these parameters.

  • Experimental Procedure:

    • A stable baseline of airway resistance is established.

    • This compound or vehicle is administered intravenously.

    • After a set time (e.g., 2 minutes), bronchoconstriction is induced by an intravenous injection of histamine.

    • The peak increase in airway resistance is recorded.

    • The inhibitory effect of this compound is calculated as the percentage reduction in the histamine-induced increase in airway resistance compared to the vehicle control.

In-Vitro Bovine Tracheal Strip Relaxation Assay

This protocol is based on standard methods for isolated smooth muscle preparations.

  • Tissue Preparation: Bovine tracheas are obtained from a local abattoir and transported in cold physiological salt solution. The trachea is cleaned of connective tissue, and smooth muscle strips are prepared.

  • Mounting and Equilibration: The tracheal strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2. The strips are allowed to equilibrate under a resting tension.

  • Experimental Procedure:

    • The viability of the tissue is confirmed by inducing a contraction with a standard agonist (e.g., histamine or carbachol).

    • Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner.

    • The relaxation of the tracheal strip is recorded isometrically.

    • Concentration-response curves are constructed to determine the potency and efficacy of this compound.

Electrophysiological Recording of KATP Currents

This protocol is based on the inside-out patch-clamp technique.

  • Cell Preparation: Single smooth muscle cells are enzymatically dissociated from the tissue of interest (e.g., rat portal vein).

  • Patch-Clamp Recording:

    • A glass micropipette with a small tip diameter is used to form a high-resistance seal with the membrane of a single cell.

    • The patch of membrane is then excised from the cell to achieve the inside-out configuration, where the intracellular face of the membrane is exposed to the bath solution.

    • The membrane potential is clamped at a specific voltage.

  • Experimental Procedure:

    • The bath solution contains a low concentration of ATP to allow for the opening of KATP channels.

    • This compound is applied to the bath solution to observe its effect on channel activity (opening).

    • The effect of glibenclamide on the this compound-induced current is then assessed by adding it to the bath.

    • The current flowing through the KATP channels is recorded and analyzed to determine the effects of the compounds on channel open probability and conductance.

Conclusion

This compound is a potent potassium channel activator that exerts its bronchodilator effects through the opening of ATP-sensitive potassium channels in airway smooth muscle. Its mechanism involves membrane hyperpolarization and subsequent reduction in intracellular calcium, leading to muscle relaxation. The notable characteristic of inducing a glibenclamide-resistant KATP current suggests a potential selectivity for SUR2-containing channel isoforms. The quantitative data from preclinical studies consistently demonstrate its efficacy in relaxing airway smooth muscle with a favorable profile regarding cardiovascular side effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other potassium channel activators in the context of respiratory and vascular pharmacology. Further research is warranted to fully elucidate the specific molecular interactions of this compound with the various subunits of the KATP channel complex.

References

BRL-55834: A Re-evaluation of its Pharmacological Profile Beyond the 5-HT1A Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Review for Researchers and Drug Development Professionals

Introduction

This technical whitepaper addresses the pharmacological profile of the compound BRL-55834, with a specific focus on the user-posed topic of its activity as a putative 5-HT1A receptor antagonist. Extensive review of the available scientific literature indicates that the primary and well-established mechanism of action for BRL-55834 is as a potassium channel activator. The current body of evidence does not support the classification of BRL-55834 as a 5-HT1A receptor antagonist. This document will present the established pharmacology of BRL-55834 and clarify its distinction from compounds active at the 5-HT1A receptor.

Established Pharmacological Profile of BRL-55834

BRL-55834 is predominantly recognized and characterized as a potent activator of potassium channels. This activity leads to the relaxation of smooth muscle, which has been investigated for its therapeutic potential in conditions such as asthma.

Core Activity: Potassium Channel Activation

The primary mechanism of action of BRL-55834 involves the opening of potassium channels in cell membranes. This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and subsequent relaxation of smooth muscle tissue. This has been demonstrated in various preclinical models, particularly in relation to airway and vascular smooth muscle.

The 5-HT1A Receptor: A Brief Overview

The 5-HT1A receptor is a subtype of the serotonin receptor family and is a significant target in the central nervous system for the development of therapeutics for anxiety, depression, and other neuropsychiatric disorders. The signaling pathway of the 5-HT1A receptor is well-characterized and is presented below.

Canonical 5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist, such as the endogenous ligand serotonin, typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is mediated through the coupling of the receptor to inhibitory G-proteins (Gi/o).

Caption: Canonical 5-HT1A receptor signaling pathway.

Lack of Evidence for BRL-55834 as a 5-HT1A Receptor Antagonist

A thorough review of scientific databases and literature reveals no direct evidence to support the claim that BRL-55834 acts as a 5-HT1A receptor antagonist. The compound is not typically profiled for its activity at serotonin receptors, and its chemical structure does not align with known scaffolds for 5-HT1A antagonists. It is important to note that other compounds with the "BRL" designation have been investigated for their effects on various receptors, but these are distinct chemical entities from BRL-55834. For instance, BRL-44408 has been shown to have affinity for 5-HT1A receptors, but it is an alpha-2 adrenoceptor antagonist and a different molecule.

Experimental Protocols for Characterizing 5-HT1A Receptor Antagonism

To definitively assess a compound's activity at the 5-HT1A receptor, a standard set of in vitro and in vivo experiments are typically performed. A generalized workflow for such an investigation is outlined below.

In Vitro and In Vivo 5-HT1A Antagonist Evaluation Workflow

The process begins with in vitro binding and functional assays to determine a compound's affinity and efficacy at the 5-HT1A receptor. Promising candidates are then advanced to in vivo models to assess their physiological effects.

Antagonist_Workflow Start Compound of Interest Binding_Assay Radioligand Binding Assay (e.g., [3H]8-OH-DPAT) Start->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS binding or cAMP measurement) Binding_Assay->Functional_Assay High Affinity In_Vivo_Model In Vivo Behavioral Model (e.g., Forced Swim Test, Elevated Plus Maze) Functional_Assay->In_Vivo_Model Antagonist Profile Conclusion Determine 5-HT1A Antagonist Activity In_Vivo_Model->Conclusion

Caption: Generalized workflow for evaluating 5-HT1A antagonists.

Key Experimental Methodologies
  • Radioligand Binding Assays: These assays are used to determine the affinity of a test compound for the 5-HT1A receptor. A common protocol involves using a radiolabeled ligand that is known to bind to the receptor, such as [³H]8-OH-DPAT. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated.

  • Functional Assays (e.g., GTPγS Binding Assay): These experiments assess the functional consequence of a compound binding to the receptor. For a G-protein coupled receptor like 5-HT1A, a GTPγS binding assay can be used. An antagonist will block the agonist-induced stimulation of [³⁵S]GTPγS binding to membranes prepared from cells expressing the 5-HT1A receptor.

  • In Vivo Behavioral Models: To determine the physiological effect of a putative 5-HT1A antagonist, various animal models of anxiety and depression are employed. For example, an antagonist would be expected to block the effects of a 5-HT1A agonist in models such as the elevated plus maze or the forced swim test.

Conclusion

Based on a comprehensive review of the available scientific literature, BRL-55834 is firmly established as a potassium channel activator. There is no substantive evidence to suggest that it acts as a 5-HT1A receptor antagonist. Researchers and drug development professionals should proceed with the understanding that the primary pharmacological activity of BRL-55834 is on potassium channels, and its potential therapeutic applications are likely related to this mechanism of action. Any investigation into the effects of BRL-55834 should be guided by its established pharmacology rather than the unsubstantiated premise of 5-HT1A receptor antagonism.

Pharmacological Profile of BRL 55834: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 55834 is a potent potassium channel activator with significant potential as a bronchodilator.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental protocols from preclinical studies, and visualizing its proposed mechanism of action. As an analogue of cromakalim, this compound is inferred to exert its effects through the opening of ATP-sensitive potassium (KATP) channels, leading to smooth muscle relaxation. This document collates the available in vivo data, primarily from studies in guinea pigs and rats, to offer a detailed understanding of its therapeutic potential and pharmacological characteristics.

Core Pharmacological Data

The primary pharmacological action of this compound is the relaxation of airway and vascular smooth muscle through the activation of potassium channels.[1] Preclinical studies have demonstrated its efficacy as a potent bronchodilator with a reduced tendency to cause hypotension compared to other potassium channel activators like levcromakalim.[1][2]

In Vivo Bronchodilator and Hypotensive Potency

The following tables summarize the in vivo potency of this compound in comparison to levcromakalim in inhibiting bronchoconstriction and affecting mean arterial blood pressure in anesthetized guinea pigs and rats.

Table 1: Intravenous Administration in Anesthetized Guinea Pigs (Histamine-Induced Bronchoconstriction)

CompoundAirways Relaxant Potency (ED25, µg/kg)Hypotensive Potency (ED18, µg/kg)
This compound2.58.5
Levcromakalim11.36.5

Table 2: Intravenous Administration in Anesthetized Rats (Methacholine-Induced Bronchoconstriction)

CompoundAirways Relaxant Potency (Raw ED35, µg/kg)Airways Relaxant Potency (Cdyn ED35, µg/kg)Hypotensive Potency (ED11, µg/kg)Maximum Hypotensive Effect (%)
This compound3.75.9811 ± 3
Levcromakalim1623.51634 ± 6

Raw: Airways Resistance; Cdyn: Dynamic Lung Compliance

Inhaled Administration

This compound has also been evaluated as an inhaled bronchodilator, demonstrating high potency and a prolonged duration of action with minimal systemic vascular effects.

Table 3: Inhaled Administration in Anesthetized Guinea Pigs and Rats

SpeciesAgonistThis compound ED50 (µ g/animal )Levcromakalim ED50 (µ g/animal )Salbutamol ED50 (µ g/animal )
Guinea PigHistamine (i.v.)0.9 (0.5-1.5)~9.00.9 (0.5-1.5)
RatMethacholine (inhaled)0.5 (0.4-0.7)~4.0Not Tested

Table 4: Effect on Antigen-Induced Airway Leakage in Sensitized Guinea Pigs

Dose of this compound (µg/kg, i.v.)Inhibition of Airway Leakage (Trachea)Inhibition of Airway Leakage (Main Bronchus)Inhibition of Airway Leakage (Central Pulmonary Airway)Inhibition of Airway Leakage (Peripheral Pulmonary Airway)Inhibition of Ovalbumin-Induced AIP Increase
848% (P < 0.05)57% (P < 0.01)44% (P < 0.05)46% (P < 0.05)49%
1646% (P < 0.05)57% (P < 0.01)56% (P < 0.01)55% (P < 0.01)57%

AIP: Airway Insufflation Pressure

Proposed Mechanism of Action

As a cromakalim analogue, this compound is proposed to function as an ATP-sensitive potassium (KATP) channel opener. KATP channels are found in various cell types, including smooth muscle cells of the airways and vasculature.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KATP KATP Channel (Kir6.x + SURx) K_ion K+ KATP->K_ion Efflux BRL55834 This compound BRL55834->KATP Binds to SUR subunit (inferred) ATP ATP ATP->KATP Inhibits Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to Ca_channel Voltage-gated Ca2+ Channel (Closed) Hyperpolarization->Ca_channel Causes Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

Caption: Proposed signaling pathway for this compound in smooth muscle cells.

The opening of KATP channels by this compound leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium (Ca2+) channels, thereby reducing the influx of extracellular Ca2+. The resulting decrease in intracellular Ca2+ concentration leads to the relaxation of smooth muscle cells in the airways and blood vessels.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

In Vivo Assessment of Bronchodilator and Hypotensive Effects

This protocol outlines the general procedure used to determine the in vivo potency of this compound.

G cluster_prep Animal Preparation cluster_measurement Measurement & Drug Administration Animal Guinea Pig or Rat Anesthesia Anesthetize Animal->Anesthesia Cannulation Cannulate Trachea, Carotid Artery, and Jugular Vein Anesthesia->Cannulation Ventilation Mechanical Ventilation Cannulation->Ventilation Monitor Monitor Airway Resistance (Raw), Dynamic Compliance (Cdyn), and Mean Arterial Blood Pressure Ventilation->Monitor Administer_BRL Administer this compound (i.v. or intraduodenally) Monitor->Administer_BRL Challenge Induce Bronchoconstriction (Histamine or Methacholine) Administer_BRL->Challenge Record Record Changes in Parameters Challenge->Record

Caption: Experimental workflow for in vivo bronchoconstriction studies.

  • Animal Models: Male Dunkin-Hartley guinea pigs or male Sprague-Dawley rats were used.

  • Anesthesia: Anesthesia was induced and maintained throughout the experiment.

  • Surgical Preparation: The trachea was cannulated for mechanical ventilation. The carotid artery was cannulated for blood pressure monitoring, and the jugular vein was cannulated for intravenous drug administration.

  • Measurement of Respiratory Parameters: Airway resistance (Raw) and dynamic lung compliance (Cdyn) were measured using appropriate transducers and recording systems.

  • Drug Administration: this compound or a vehicle was administered intravenously or intraduodenally at various doses.

  • Bronchoconstriction Challenge: A bronchoconstrictor agent, such as histamine or methacholine, was administered to induce a stable increase in airway resistance.

  • Data Analysis: The inhibitory effect of this compound on the bronchoconstrictor response was quantified, and dose-response curves were generated to calculate ED (Effective Dose) values.

Assessment of Antigen-Induced Airway Leakage

This protocol was used to evaluate the effect of this compound on airway leakage in a guinea pig model of asthma.

  • Animal Sensitization: Guinea pigs were sensitized to ovalbumin (OA).

  • Animal Preparation: Sensitized guinea pigs were anesthetized and surgically prepared as described in section 3.1. They were pretreated with atropine and propranolol.

  • Drug and Tracer Administration: this compound or vehicle (DMSO) was administered intravenously, followed by an intravenous injection of Evans blue dye (a marker for plasma extravasation).

  • Antigen Challenge: Animals were challenged with an aerosol of ovalbumin to induce an asthmatic response.

  • Measurement of Airway Leakage: After a set period, the animals were euthanized, and the lungs and trachea were perfused. The amount of Evans blue dye that extravasated into the airway tissue was quantified spectrophotometrically.

  • Measurement of Airway Insufflation Pressure (AIP): AIP was recorded as a measure of airway resistance.

  • Data Analysis: The inhibitory effect of this compound on both airway leakage and the increase in AIP was calculated.

Concluding Remarks

This compound is a potent, orally active potassium channel activator that demonstrates significant promise as a bronchodilator. Its key advantage lies in its greater potency for relaxing airway smooth muscle compared to its effects on vascular smooth muscle, suggesting a favorable therapeutic window with a reduced risk of hypotension. The mechanism of action is inferred to be the opening of ATP-sensitive potassium channels, a pathway that leads to smooth muscle relaxation. The experimental data presented in this guide provide a solid foundation for further research and development of this compound for the treatment of respiratory diseases such as asthma. Further studies are warranted to elucidate its precise interactions with KATP channel subtypes and to fully characterize its pharmacokinetic and pharmacodynamic profile in more advanced preclinical models.

References

Early Research and Discovery of BRL 55834: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 55834 emerged from early research as a potent and orally active potassium channel activator with significant potential as a bronchodilator. This technical guide consolidates the foundational research on this compound, presenting its initial pharmacological characterization, mechanism of action, and comparative efficacy. All quantitative data from seminal studies are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the core scientific principles underlying the discovery and initial investigation of this compound.

Introduction

The quest for novel therapeutic agents for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) has led to the exploration of various molecular targets. One such target is the ATP-sensitive potassium (KATP) channel, which plays a crucial role in regulating the membrane potential of airway smooth muscle cells. Activation of these channels leads to potassium efflux, hyperpolarization, and subsequent relaxation of the smooth muscle, resulting in bronchodilation. This compound was identified as a promising benzopyran derivative with potent potassium channel opening activity and a favorable pharmacological profile, exhibiting greater bronchodilator potency and a reduced tendency to lower arterial blood pressure compared to its predecessors like levcromakalim.

Chemical Properties

This compound is chemically identified as 1-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydrochromen-4-yl]piperidin-2-one[1]. Its molecular formula is C18H20F5NO3, and it has a molecular weight of 393.3 g/mol [1].

Pharmacological Data

The early in vivo studies on this compound provided critical quantitative data on its efficacy as a bronchodilator and its cardiovascular effects. These findings are summarized in the tables below.

Table 1: In Vivo Bronchodilator Potency of this compound and Comparators
SpeciesModelCompoundAdministration RouteED50 (µ g/animal )Reference
Guinea PigHistamine-induced bronchoconstrictionThis compoundInhaled0.9 (0.5-1.5)[2]
Guinea PigHistamine-induced bronchoconstrictionLevcromakalimInhaled~9.0[2]
Guinea PigHistamine-induced bronchoconstrictionSalbutamolInhaled~0.9[2]
RatMethacholine-induced bronchoconstrictionThis compoundInhaled0.5 (0.4-0.7)
RatMethacholine-induced bronchoconstrictionLevcromakalimInhaled~4.0
Table 2: Effect of this compound on Histamine-Induced Dyspnoea in Conscious Guinea Pigs
CompoundAdministration RouteED100 (µ g/animal )Potency Relative to LevcromakalimPotency Relative to SalbutamolReference
This compoundInhaled52x more potent1/6th as potent
LevcromakalimInhaled10--
SalbutamolInhaled0.83--
Table 3: Inhibition of Antigen-Induced Airway Leakage in Sensitized Guinea Pigs by this compound
Anatomic LocationDose of this compound (µg/kg, IV)Inhibition of Airway Leakage (%)P-valueReference
Trachea (Tr)848< 0.05
Main Bronchus (MB)857< 0.01
Central Pulmonary Airway (CiPA)844< 0.05
Peripheral Pulmonary Airway (PiPA)846< 0.05
Trachea (Tr)1646< 0.05
Main Bronchus (MB)1657< 0.01
Central Pulmonary Airway (CiPA)1656< 0.01
Peripheral Pulmonary Airway (PiPA)1655< 0.01
Table 4: Inhibition of Ovalbumin-Induced Increase in Airway Insufflation Pressure (AIP) in Sensitized Guinea Pigs by this compound
Dose of this compound (µg/kg, IV)Inhibition of AIP Increase (%)Reference
849
1657

Mechanism of Action

This compound is a potassium channel activator, specifically targeting ATP-sensitive potassium (KATP) channels in airway smooth muscle cells. The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to smooth muscle relaxation and bronchodilation. Electrophysiological studies have shown that this compound induces a glibenclamide-resistant, ATP-sensitive potassium current in bovine tracheal and rat portal vein smooth muscle cells. This suggests a potentially unique interaction with the KATP channel complex compared to other openers.

G BRL55834 This compound KATP_Channel ATP-sensitive K+ Channel (Kir6.x/SURx) BRL55834->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Ca_Influx Ca2+ Influx VGCC->Ca_Influx Reduces Relaxation Airway Smooth Muscle Relaxation Ca_Influx->Relaxation Bronchodilation Bronchodilation Relaxation->Bronchodilation

Signaling pathway of this compound-induced bronchodilation.

Experimental Protocols

In Vivo Bronchodilator Assay in Anesthetized Guinea Pigs

Objective: To determine the potency of inhaled this compound in inhibiting histamine-induced bronchoconstriction.

Methodology:

  • Male Dunkin-Hartley guinea pigs (350-450 g) were anesthetized with pentobarbitone sodium (60 mg/kg, i.p.).

  • The trachea was cannulated for artificial ventilation. The jugular vein was cannulated for intravenous administration of histamine, and the carotid artery was cannulated to monitor blood pressure.

  • Airways resistance was measured using a constant-volume plethysmograph.

  • A stable baseline for airways resistance was established.

  • Bronchoconstriction was induced by an intravenous infusion of histamine (5-10 µg/kg/min).

  • Aerosols of this compound, levcromakalim, or salbutamol were generated using a Wright nebulizer and administered via the tracheal cannula.

  • The dose-dependent inhibition of the histamine-induced increase in airways resistance was recorded to determine the ED50 value.

G cluster_preparation Animal Preparation cluster_measurement Measurement Setup cluster_protocol Experimental Procedure Anesthesia Anesthetize Guinea Pig (Pentobarbitone Sodium) Cannulation Cannulate Trachea, Jugular Vein, and Carotid Artery Anesthesia->Cannulation Ventilation Artificial Ventilation Cannulation->Ventilation BP_Monitor Monitor Blood Pressure Cannulation->BP_Monitor Plethysmograph Connect to Constant-Volume Plethysmograph Ventilation->Plethysmograph Baseline Establish Baseline Airways Resistance BP_Monitor->Baseline Histamine Induce Bronchoconstriction (IV Histamine) Baseline->Histamine Drug_Admin Administer Inhaled Drug (this compound / Comparator) Histamine->Drug_Admin Record Record Inhibition of Airways Resistance Drug_Admin->Record Calculate ED50 Calculate ED50 Record->Calculate ED50

Workflow for in vivo bronchodilator assay in anesthetized guinea pigs.
Antigen-Induced Airway Leakage in Sensitized Guinea Pigs

Objective: To evaluate the effect of this compound on airway leakage in an asthma model.

Methodology:

  • Male guinea pigs were sensitized by intraperitoneal and subcutaneous injections of ovalbumin.

  • After 2-3 weeks, the animals were anesthetized, and the trachea, carotid artery, and jugular vein were cannulated.

  • Airway insufflation pressure (AIP) and systemic blood pressure were monitored.

  • Animals were pre-treated with atropine and propranolol.

  • This compound or vehicle (DMSO) was administered intravenously.

  • Evans blue dye (30 mg/kg) was injected intravenously to quantify plasma extravasation.

  • One minute after Evans blue injection, the animals were challenged with an aerosol of ovalbumin (3 mg/ml) for 30 seconds.

  • After the experiment, the lungs were perfused, and different airway sections (trachea, main bronchus, central and peripheral pulmonary airways) were dissected.

  • The Evans blue dye was extracted from the tissues using formamide, and the concentration was determined spectrophotometrically to quantify airway leakage.

G cluster_sensitization Sensitization cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Analysis Sensitize Sensitize Guinea Pigs with Ovalbumin Anesthetize Anesthetize Sensitized Guinea Pigs Sensitize->Anesthetize Cannulate Cannulate Trachea, Carotid Artery, and Jugular Vein Anesthetize->Cannulate Pretreat Pre-treat with Atropine and Propranolol Cannulate->Pretreat Admin_Drug Administer this compound or Vehicle (IV) Pretreat->Admin_Drug Admin_Dye Inject Evans Blue Dye (IV) Admin_Drug->Admin_Dye Challenge Challenge with Ovalbumin Aerosol Admin_Dye->Challenge Dissect Dissect Airway Tissues Challenge->Dissect Extract Extract Evans Blue Dye Dissect->Extract Quantify Quantify Dye Concentration (Spectrophotometry) Extract->Quantify Calculate Inhibition (%) Calculate Inhibition (%) Quantify->Calculate Inhibition (%)

Workflow for antigen-induced airway leakage assay.

Conclusion

The early research on this compound established it as a potent potassium channel activator with a promising profile for the treatment of obstructive airway diseases. Its significant bronchodilator activity, coupled with a reduced impact on the cardiovascular system compared to earlier compounds, highlighted its therapeutic potential. While further research would be necessary to fully elucidate its binding characteristics to specific KATP channel subtypes and to detail its synthesis, the foundational studies provided a strong rationale for its continued development. This technical guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the critical early data and experimental methodologies that defined the initial scientific understanding of this compound.

References

Lack of Evidence on the Effect of BRL 55834 on Extracellular 5-HT in the Hippocampus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of the scientific literature reveals no studies investigating the effect of BRL 55834 on extracellular 5-hydroxytryptamine (5-HT) levels in the hippocampus. As such, a detailed technical guide on this specific topic cannot be compiled. The core requirements of data presentation, experimental protocols, and visualizations concerning the influence of this compound on hippocampal 5-HT cannot be fulfilled due to the absence of primary research data.

Known Pharmacological Profile of this compound

Available research indicates that this compound is a potent potassium channel activator.[1][2][3][4] Its primary investigated application is as a bronchodilator, with studies focusing on its ability to relax airway smooth muscle.[1] Research has also explored its vasorelaxant properties. There is no information in the reviewed literature to suggest that this compound has any affinity for serotonin receptors or that it influences the release or reuptake of 5-HT in the central nervous system.

Due to the lack of available data on the requested topic, it is not possible to provide the following:

  • Quantitative Data Presentation: No data exists to summarize in tabular format regarding the effect of this compound on hippocampal 5-HT levels.

  • Experimental Protocols: Methodologies for experiments that have not been performed cannot be detailed.

  • Mandatory Visualizations: Signaling pathways, experimental workflows, or logical relationships between this compound and hippocampal 5-HT cannot be diagrammed as they are currently unknown.

References

Unraveling the Cognitive-Enhancing Potential of 5-HT3 Receptor Antagonism: A Technical Guide on Granisetron (BRL 43694) in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note on Compound Identification: The initial query for "Brl 55834" did not yield specific results for a memory-enhancing compound. However, extensive research on compounds developed by Beecham Research Laboratories (BRL) with similar numerical designations points to a likely typographical error. The compound BRL 43694 , also known as Granisetron , is a well-documented 5-HT3 receptor antagonist with demonstrated memory-enhancing effects in mice. This guide will therefore focus on the experimental evidence, protocols, and mechanisms of action associated with Granisetron as a representative agent in this class.

Executive Summary

Granisetron, a potent and selective 5-HT3 receptor antagonist, has emerged as a promising agent for cognitive enhancement. Preclinical studies in murine models have demonstrated its efficacy in improving memory deficits in various paradigms, including the passive avoidance task and the Morris water maze. The primary mechanism of action is believed to involve the modulation of hippocampal function, specifically through the enhancement of the CaMKII/CREB signaling pathway, which is crucial for synaptic plasticity and memory consolidation. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying molecular pathways associated with the memory-enhancing effects of Granisetron in mice.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Granisetron on memory performance in mice.

Table 1: Effects of Granisetron on Passive Avoidance Task Performance

Treatment GroupDose (µg/kg)Administration Time Relative to FootshockStep-Down Latency (s) at 24h
Control (Vehicle)--Baseline
Granisetron130 min beforeIncreased
Granisetron1030 min beforeSignificantly Increased[1]
Granisetron10030 min beforeNo significant effect[1]
Granisetron10Immediately afterSignificantly Increased[1]
Granisetron100Immediately afterSignificantly Increased[1]
Granisetron1023.5 h afterSignificantly Increased[1]
Granisetron10023.5 h afterSignificantly Increased

Table 2: Effects of Granisetron on Morris Water Maze Performance in TgSwDI Mice

Treatment GroupParameterMeasurement
Vehicle-TreatedEscape Latency (s)34.71 ± 3.38
Granisetron-TreatedEscape Latency (s)16.02 ± 1.69 (P<0.01)
Vehicle-TreatedSwimming Distance (cm)312.8 ± 46.6
Granisetron-TreatedSwimming Distance (cm)164.9 ± 44.3 (P=0.05)

Experimental Protocols

Passive Avoidance Task

This task assesses fear-motivated, long-term memory.

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.

Procedure:

  • Habituation (Day 1):

    • Place the mouse in the light compartment and allow it to explore for 60 seconds.

    • Open the guillotine door and allow the mouse to enter the dark compartment.

    • Once the mouse has fully entered the dark compartment, close the door.

    • After 30 seconds in the dark compartment, return the mouse to its home cage.

  • Acquisition/Training (Day 1, 30 minutes after habituation):

    • Place the mouse in the light compartment.

    • Open the guillotine door.

    • When the mouse enters the dark compartment, close the door and deliver a mild, inescapable footshock (e.g., 0.5 mA for 2 seconds).

    • Record the latency to enter the dark compartment (step-through latency).

    • Return the mouse to its home cage 30 seconds after the shock.

  • Retention/Testing (Day 2, 24 hours after training):

    • Place the mouse in the light compartment.

    • Open the guillotine door.

    • Measure the time it takes for the mouse to enter the dark compartment (step-through latency), up to a maximum of 300 seconds.

    • A longer latency to enter the dark compartment is indicative of better memory of the aversive event.

Drug Administration: Granisetron or vehicle is administered intraperitoneally at specified times before or after the training session, as detailed in Table 1.

Signaling Pathways and Experimental Workflows

CaMKII/CREB Signaling Pathway in Memory Enhancement

Granisetron is proposed to enhance memory by modulating the CaMKII/CREB signaling pathway in the hippocampus. Blockade of 5-HT3 receptors on GABAergic interneurons leads to a disinhibition of pyramidal neurons. This, in turn, can enhance long-term potentiation (LTP), a cellular correlate of learning and memory. The increased neuronal activity promotes calcium influx, leading to the activation of Calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII then phosphorylates and activates the cAMP-response element-binding protein (CREB), a transcription factor that upregulates the expression of genes crucial for synaptic plasticity and memory consolidation.

G cluster_0 Presynaptic Terminal cluster_1 GABAergic Interneuron cluster_2 Pyramidal Neuron Serotonin Serotonin 5HT3R 5-HT3 Receptor Serotonin->5HT3R Activates GABA_release GABA Release 5HT3R->GABA_release Stimulates GABA_receptor GABA Receptor GABA_release->GABA_receptor Inhibits Pyramidal Neuron Disinhibition Disinhibition Ca_influx Ca2+ Influx Disinhibition->Ca_influx Leads to CaMKII CaMKII Ca_influx->CaMKII Activates pCaMKII p-CaMKII (Active) CaMKII->pCaMKII CREB CREB pCaMKII->CREB Phosphorylates pCREB p-CREB (Active) CREB->pCREB Gene_expression Gene Expression for Synaptic Plasticity pCREB->Gene_expression Promotes Memory_consolidation Memory Consolidation Gene_expression->Memory_consolidation Granisetron Granisetron Granisetron->5HT3R Blocks

Caption: Proposed signaling pathway for Granisetron-mediated memory enhancement.

Experimental Workflow for the Passive Avoidance Task

The following diagram illustrates the logical flow of the passive avoidance experiment.

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_data Data Analysis Habituation Habituation Drug_Admin Drug/Vehicle Administration (e.g., Granisetron) Habituation->Drug_Admin 30 min Training Acquisition Training (Footshock in dark chamber) Drug_Admin->Training 30 min Testing Retention Test (Measure step-through latency) Training->Testing 24 hours Analysis Compare step-through latencies between groups Testing->Analysis

Caption: Experimental workflow for the passive avoidance task in mice.

Conclusion

The available evidence strongly supports the memory-enhancing effects of Granisetron (BRL 43694) in mice. Its mechanism of action, centered on the antagonism of 5-HT3 receptors and the subsequent modulation of the hippocampal CaMKII/CREB signaling pathway, presents a compelling target for the development of novel cognitive enhancers. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of Granisetron and other 5-HT3 receptor antagonists in treating memory-related disorders. Future studies should aim to explore a wider range of cognitive domains and further elucidate the long-term efficacy and safety of these compounds.

References

The Role of Brl 55834 in Scopolamine-Induced Amnesia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Extensive research has been conducted to elucidate the role of the compound Brl 55834 in the context of scopolamine-induced amnesia. Our comprehensive search of scientific literature, patent databases, and chemical registries has revealed that this compound is identified as a potassium channel activator, with primary investigations focusing on its potential as a bronchodilator for asthma. To date, there is no publicly available scientific data or published research to suggest that this compound has been evaluated for its effects on memory, cognition, or in models of scopolamine-induced amnesia.

Therefore, this guide will provide a thorough overview of the established principles of scopolamine-induced amnesia, including its neurobiological mechanisms, common experimental paradigms, and the types of quantitative data generated from such studies. This information is intended to serve as a valuable resource for researchers in the field of cognitive neuroscience and drug discovery.

Introduction to Scopolamine-Induced Amnesia

Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, is a widely utilized pharmacological tool to induce transient cognitive deficits, particularly in learning and memory, in both human and animal models.[1][2] By blocking muscarinic receptors, scopolamine disrupts cholinergic neurotransmission, which is critical for memory formation and retrieval.[3][4] This model is considered to have significant translational value for studying the cognitive symptoms associated with neurodegenerative disorders such as Alzheimer's disease, where cholinergic dysfunction is a key pathological feature.[5]

Core Mechanisms of Scopolamine-Induced Amnesia

The primary mechanism of scopolamine-induced amnesia is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs) in the brain, particularly in regions crucial for memory, such as the hippocampus and cortex. However, the neurochemical cascade initiated by this cholinergic blockade is complex and involves the modulation of several other neurotransmitter systems.

Key Involved Neurotransmitter Systems:

  • Cholinergic System: Scopolamine directly blocks the action of acetylcholine (ACh), a neurotransmitter essential for synaptic plasticity, attention, and memory encoding. Degeneration of cholinergic neurons is a hallmark of Alzheimer's disease, making the scopolamine model relevant for studying this pathology.

  • Glutamatergic System: Cholinergic pathways modulate the release of glutamate, the primary excitatory neurotransmitter in the brain. Scopolamine's disruption of cholinergic input can indirectly affect glutamatergic signaling, which is fundamental for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

  • Dopaminergic System: Scopolamine can increase dopamine release by inhibiting M2/M4 muscarinic autoreceptors on dopaminergic neurons. Since both excessive and insufficient dopamine levels can impair memory, this dysregulation contributes to the cognitive deficits observed.

  • Serotonergic System: Serotonin (5-HT) plays a multifaceted role in cognition. Different 5-HT receptor subtypes can either enhance or impair memory processes. The interaction between the cholinergic and serotonergic systems is an active area of research in the context of scopolamine-induced amnesia.

  • Histaminergic System: Histamine is known to increase acetylcholine secretion in the hippocampus. The potential for scopolamine to interfere with this interaction is another avenue of investigation into its amnestic effects.

Below is a diagram illustrating the primary mechanism of scopolamine's action and its downstream effects on other neurotransmitter systems.

cluster_downstream Downstream Effects Scopolamine Scopolamine mAChR Muscarinic Acetylcholine Receptors (mAChRs) Scopolamine->mAChR blocks Memory_Impairment Memory Impairment mAChR->Memory_Impairment leads to Glutamatergic Glutamatergic System (Altered LTP) mAChR->Glutamatergic modulates Dopaminergic Dopaminergic System (Increased DA release) mAChR->Dopaminergic modulates Serotonergic Serotonergic System (Modulated 5-HT activity) mAChR->Serotonergic modulates ACh Acetylcholine (ACh) ACh->mAChR binds to Cholinergic_Neuron Cholinergic Neuron Cholinergic_Neuron->ACh releases Glutamatergic->Memory_Impairment Dopaminergic->Memory_Impairment Serotonergic->Memory_Impairment

Caption: Scopolamine's primary mechanism and downstream effects.

Experimental Protocols for Inducing and Assessing Scopolamine-Induced Amnesia

The scopolamine-induced amnesia model is widely used in rodents to screen for potential nootropic agents. A typical experimental workflow involves animal habituation, drug administration, and behavioral testing.

Animal Models and Drug Administration
  • Species: Mice and rats are the most common animal models.

  • Scopolamine Administration: Scopolamine is typically administered intraperitoneally (i.p.) at doses ranging from 0.4 mg/kg to 3 mg/kg. The injection is usually given 30 minutes before the behavioral test to ensure the peak effect of the drug coincides with the memory task.

  • Test Compound Administration: The investigational drug is administered prior to the scopolamine injection, with the timing dependent on the pharmacokinetic profile of the compound.

The following diagram outlines a general experimental workflow for a scopolamine-induced amnesia study.

Start Start Habituation Animal Habituation (Several Days) Start->Habituation Grouping Random Assignment to Groups (e.g., Control, Scopolamine, Test Compound) Habituation->Grouping Drug_Admin Administration of Test Compound or Vehicle Grouping->Drug_Admin Scopolamine_Admin Administration of Scopolamine or Saline (i.p.) Drug_Admin->Scopolamine_Admin (pre-treatment) Behavioral_Test Behavioral Testing (e.g., MWM, Y-Maze) Scopolamine_Admin->Behavioral_Test (after ~30 min) Data_Analysis Data Collection and Statistical Analysis Behavioral_Test->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for scopolamine-induced amnesia studies.

Behavioral Assays for Memory Assessment

A variety of behavioral tests are employed to assess different aspects of memory impaired by scopolamine.

Behavioral TestMemory Type AssessedTypical ProtocolKey Parameters Measured
Morris Water Maze (MWM) Spatial Learning and MemoryAnimals are trained to find a hidden platform in a pool of opaque water over several days. On the test day, the platform is removed.Escape latency (time to find the platform), path length, time spent in the target quadrant.
Y-Maze Spatial Working MemoryThe test relies on the innate tendency of rodents to explore novel environments. The maze consists of three arms, and the sequence of arm entries is recorded.Percentage of spontaneous alternations (e.g., entering arms A, B, and C in sequence).
Passive Avoidance Test Fear-motivated MemoryAnimals learn to avoid a dark compartment where they previously received a mild foot shock.Step-down latency (time taken to enter the dark compartment).
Novel Object Recognition (NOR) Recognition MemoryAnimals are exposed to two identical objects. After a delay, one object is replaced with a novel one.Discrimination index (time spent exploring the novel object versus the familiar one).
Contextual Fear Conditioning (CFC) Associative MemoryAnimals learn to associate a specific environment (context) with an aversive stimulus (e.g., foot shock).Freezing behavior in the context.

Quantitative Data Presentation

The following tables present example data from studies investigating the effects of various compounds on scopolamine-induced amnesia. This data is for illustrative purposes to demonstrate how results are typically presented and should not be attributed to this compound.

Table 1: Effect of a Hypothetical Compound on Scopolamine-Induced Memory Impairment in the Morris Water Maze (Mice)

Treatment GroupDose (mg/kg)Escape Latency (seconds, Day 4)Time in Target Quadrant (seconds)
Control (Saline + Saline)-15.2 ± 2.125.8 ± 3.4
Scopolamine (Saline + Scop)1.045.7 ± 4.3##10.1 ± 1.9##
Test Compound + Scopolamine1028.3 ± 3.518.5 ± 2.6
Test Compound + Scopolamine2018.9 ± 2.8 23.1 ± 3.1
Donepezil + Scopolamine2.017.5 ± 2.5 24.2 ± 3.0
*Data are presented as mean ± SEM. ##p < 0.01 vs. Control; *p < 0.05, *p < 0.01 vs. Scopolamine group.

Table 2: Effect of a Hypothetical Compound on Scopolamine-Induced Memory Impairment in the Y-Maze (Rats)

Treatment GroupDose (mg/kg)Spontaneous Alternation (%)
Control (Saline + Saline)-75.4 ± 5.2
Scopolamine (Saline + Scop)0.548.1 ± 4.7##
Test Compound + Scopolamine560.3 ± 5.1
Test Compound + Scopolamine1071.8 ± 4.9
Rivastigmine + Scopolamine1.073.2 ± 5.0
Data are presented as mean ± SEM. ##p < 0.01 vs. Control; *p < 0.05, *p < 0.01 vs. Scopolamine group.

Conclusion

The scopolamine-induced amnesia model remains a cornerstone in the preclinical evaluation of potential therapeutic agents for cognitive disorders. A thorough understanding of its underlying mechanisms, which extend beyond the cholinergic system to involve glutamatergic, dopaminergic, and serotonergic pathways, is crucial for the rational design of novel drugs. While the compound this compound has been identified as a potassium channel activator, there is currently no scientific evidence to support its role in modulating scopolamine-induced amnesia. Future research may explore the potential of potassium channel modulation in memory and cognition, but as it stands, this remains an uninvestigated area for this compound. Researchers are encouraged to consult the cited literature for detailed experimental protocols and further insights into the complexities of this widely used animal model.

References

The Impact of BRL 55834 on Working and Reference Memory: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the known and potential impacts of BRL 55834, a potassium channel activator, on working and reference memory. Direct research on the cognitive effects of this compound is not currently available in published literature. Therefore, this document synthesizes findings from studies on other potent potassium channel activators, such as minoxidil, pinacidil, and cromakalim, to project the likely effects of this compound on memory processes. This guide details the underlying molecular mechanisms, summarizes quantitative data from relevant animal studies, and provides comprehensive experimental protocols for assessing the cognitive impacts of potassium channel modulators.

Introduction: The Role of Potassium Channels in Memory

Potassium channels are crucial regulators of neuronal excitability, playing a fundamental role in shaping action potentials and maintaining the resting membrane potential. Their modulation directly impacts synaptic plasticity, a cellular correlate of learning and memory. The hippocampus and prefrontal cortex, brain regions critical for working and reference memory, are densely populated with various types of potassium channels, including ATP-sensitive potassium (K-ATP) channels and KCNQ channels.

This compound has been identified as a potassium channel activator. By opening these channels, it is hypothesized to hyperpolarize neuronal membranes, thereby reducing neuronal firing rates and potentially inhibiting the induction of long-term potentiation (LTP), a key mechanism for memory formation. This guide will explore the evidence supporting this hypothesis by examining the effects of analogous compounds on memory tasks.

Putative Mechanism of Action of this compound on Memory Formation

The primary mechanism by which this compound and other potassium channel activators are thought to impact memory is through the modulation of neuronal excitability. The following diagram illustrates the proposed signaling pathway.

Potassium_Channel_Activator_Signaling BRL_55834 This compound (Potassium Channel Activator) K_Channel Potassium Channel (e.g., K-ATP, KCNQ) BRL_55834->K_Channel Activates Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization Increases K+ efflux Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability LTP_Inhibition Inhibition of Long-Term Potentiation (LTP) Reduced_Excitability->LTP_Inhibition Prevents sufficient depolarization Memory_Impairment Impairment of Working & Reference Memory LTP_Inhibition->Memory_Impairment Experimental_Workflow cluster_0 Phase 1: Baseline Assessment cluster_1 Phase 2: Drug Administration & Testing cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Neurobiological Analysis Animal_Model Select Animal Model (e.g., Rats, Mice) Habituation Habituation to Test Environment Animal_Model->Habituation Baseline_Training Baseline Training in Memory Task Habituation->Baseline_Training Drug_Admin Administer this compound or Vehicle Control Baseline_Training->Drug_Admin Behavioral_Testing Conduct Memory Task (e.g., MWM, Passive Avoidance) Drug_Admin->Behavioral_Testing Data_Collection Collect Behavioral Data (Latency, Errors, etc.) Behavioral_Testing->Data_Collection Tissue_Collection Collect Brain Tissue (Hippocampus, PFC) Behavioral_Testing->Tissue_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Molecular_Analysis Analyze Molecular Markers (e.g., LTP, Gene Expression) Tissue_Collection->Molecular_Analysis K_Channel_Memory_Regulation cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal AP Action Potential Ca_Influx_Pre Ca2+ Influx AP->Ca_Influx_Pre NT_Release Neurotransmitter Release (Glutamate) Ca_Influx_Pre->NT_Release NMDA_R NMDA Receptor NT_Release->NMDA_R AMPA_R AMPA Receptor NT_Release->AMPA_R Ca_Influx_Post Ca2+ Influx NMDA_R->Ca_Influx_Post Requires Depolarization AMPA_R->Ca_Influx_Post Depolarization LTP Long-Term Potentiation (LTP) Ca_Influx_Post->LTP Memory Memory Formation LTP->Memory K_ATP K-ATP Channel (Activated by this compound) Hyperpolarization_Post Postsynaptic Hyperpolarization K_ATP->Hyperpolarization_Post K+ Efflux KCNQ KCNQ Channel (Activated by this compound) KCNQ->Hyperpolarization_Post K+ Efflux Hyperpolarization_Post->NMDA_R Inhibits activation by strengthening Mg2+ block

Initial In-Vivo Efficacy of Brl 55834: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vivo studies of Brl 55834, a novel potassium channel activator. The document focuses on the compound's effects on airway function in preclinical models, presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Findings: Efficacy in Allergic Asthma Models

Initial in-vivo investigations in ovalbumin-sensitized guinea pigs, a well-established model for allergic asthma, have demonstrated the significant potential of this compound as a bronchodilator and anti-inflammatory agent. The compound has been shown to effectively inhibit antigen-induced airway leakage and increases in airway resistance.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vivo studies of this compound in guinea pigs and rats.

Table 1: Effect of Intravenous this compound on Antigen-Induced Airway Leakage in Sensitized Guinea Pigs [1]

Treatment GroupDose (µg/kg)Trachea (Tr) (% Inhibition)Main Bronchus (MB) (% Inhibition)Central Pulmonary Airway (CiPA) (% Inhibition)Peripheral Pulmonary Airway (PiPA) (% Inhibition)
This compound848% (P < 0.05)57% (P < 0.01)44% (P < 0.05)46% (P < 0.05)
This compound1646% (P < 0.05)57% (P < 0.01)56% (P < 0.01)55% (P < 0.01)

Data presented as percentage inhibition of airway leakage compared to a DMSO control group.[1]

Table 2: Effect of Intravenous this compound on Ovalbumin-Induced Increase in Airway Insufflation Pressure (AIP) in Sensitized Guinea Pigs [1]

Treatment GroupDose (µg/kg)% Inhibition of AIP Increase
This compound849%
This compound1657%

Data presented as percentage inhibition of the increase in AIP compared to a DMSO control group.[1]

Table 3: Comparative Potency of Intravenous this compound and Levcromakalim on Histamine-Induced Increases in Airways Resistance (Raw) in Anesthetized Guinea Pigs [2]

CompoundED25 (µg/kg)
This compound2.5
Levcromakalim11.3

ED25 represents the dose required to produce 25% of the maximum inhibitory effect.

Table 4: Comparative Potency of Intravenous this compound and Levcromakalim on Methacholine-Induced Changes in Airways Resistance (Raw) and Dynamic Compliance (Cdyn) in Anesthetized Rats

CompoundRaw ED35 (µg/kg)Cdyn ED35 (µg/kg)
This compound3.75.9
Levcromakalim1623.5

ED35 represents the dose required to produce 35% of the maximum inhibitory effect.

Table 5: Effect of Orally Administered this compound on Time to Histamine-Induced Dyspnoea in Conscious Guinea Pigs

CompoundDose (mg/kg) to Double Time to Collapse
This compound0.20
Levcromakalim1.25

Experimental Protocols

The following sections detail the methodologies employed in the key in-vivo studies cited.

Study 1: Antigen-Induced Airway Leakage and Insufflation Pressure in Sensitized Guinea Pigs
  • Animal Model: Normal and ovalbumin-sensitized guinea pigs were utilized. Sensitization is a process that induces an allergic state in the animals.

  • Anesthesia and Surgical Preparation: Animals were anesthetized, and the right carotid artery, right jugular vein, and trachea were cannulated. These cannulations allowed for the monitoring of systemic blood pressure, intravenous drug administration, and mechanical ventilation and recording of airway insufflation pressure (AIP), respectively.

  • Pre-treatment: All animals were pre-treated with atropine (1 mg/kg) and propranolol (1 mg/kg) 30 minutes prior to the experiment to block muscarinic and beta-adrenergic receptors, respectively.

  • Drug Administration: A solution of Dimethyl sulfoxide (DMSO) or this compound was administered intravenously two minutes before the intravenous injection of Evans blue dye (30 mg/kg).

  • Antigen Challenge: One minute after the Evans blue injection, ovalbumin (3 mg/ml) was inhaled for 30 seconds using an ultrasonic nebulizer to induce an asthmatic response.

  • Measurement of Airway Leakage: The amount of Evans blue dye that extravasated into the airway tissues was quantified to measure the extent of airway leakage.

  • Measurement of Airway Resistance: Airway insufflation pressure (AIP) was recorded as an index of airway resistance.

Study 2: Comparative Bronchodilator and Cardiovascular Effects in Guinea Pigs and Rats
  • Animal Models: Anesthetized guinea pigs and rats were used.

  • Drug Administration: this compound and levcromakalim were administered intravenously. For studies in conscious guinea pigs, the compounds were administered orally.

  • Challenge Agents: Histamine was used to induce bronchoconstriction in guinea pigs, while methacholine was used in rats.

  • Measurement of Airways Resistance and Dynamic Compliance: Airways resistance (Raw) and dynamic lung compliance (Cdyn) were measured to assess the bronchodilator effects of the compounds.

  • Cardiovascular Monitoring: Mean arterial blood pressure was monitored to assess the cardiovascular side effects.

  • Conscious Guinea Pig Model: The time to the onset of histamine-induced dyspnoea (difficulty breathing) was measured in conscious, unrestrained guinea pigs.

Signaling Pathways and Experimental Workflow

Mechanism of Action: K+ATP Channel Activation

This compound exerts its therapeutic effects by acting as a selective activator of ATP-sensitive potassium (K+ATP) channels in the cell membrane of airway smooth muscle cells. The opening of these channels leads to a cascade of events resulting in bronchodilation and reduced airway inflammation.

G Brl55834 This compound KATP_Channel ATP-sensitive K+ Channel (KATP) Brl55834->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux VDCC Voltage-Dependent Ca2+ Channels (VDCCs) Hyperpolarization->VDCC Inhibits Opening Ca_Influx Decreased Intracellular Ca2+ Influx VDCC->Ca_Influx Reduces Relaxation Airway Smooth Muscle Relaxation Ca_Influx->Relaxation Bronchodilation Bronchodilation Relaxation->Bronchodilation AirwayLeakage Reduced Airway Leakage Relaxation->AirwayLeakage

Caption: Signaling pathway of this compound in airway smooth muscle cells.

Experimental Workflow for In-Vivo Studies

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a guinea pig model of allergic asthma.

G cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Data Acquisition and Analysis Sensitization Sensitization of Guinea Pigs (e.g., with Ovalbumin) Anesthesia Anesthesia Sensitization->Anesthesia Surgery Surgical Preparation (Cannulation of Trachea, Artery, Vein) Anesthesia->Surgery Pretreatment Pre-treatment (e.g., Atropine, Propranolol) Surgery->Pretreatment Drug_Admin Administration of this compound or Vehicle (Control) Pretreatment->Drug_Admin Dye_Injection Injection of Evans Blue Dye (for leakage measurement) Drug_Admin->Dye_Injection Antigen_Challenge Antigen Challenge (e.g., Ovalbumin Inhalation) Dye_Injection->Antigen_Challenge Monitor_BP Monitor Systemic Blood Pressure Antigen_Challenge->Monitor_BP Record_AIP Record Airway Insufflation Pressure (AIP) Antigen_Challenge->Record_AIP Measure_Leakage Quantify Airway Leakage (Evans Blue Extravasation) Antigen_Challenge->Measure_Leakage Analysis Data Analysis and Statistical Comparison Monitor_BP->Analysis Record_AIP->Analysis Measure_Leakage->Analysis

Caption: Experimental workflow for in-vivo evaluation of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Properties of BRL 55834

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 55834 is a synthetic, small-molecule organic compound that has garnered interest in the field of pharmacology for its specific biological activities. It is classified as a potassium channel activator, a class of drugs known to exhibit muscle-relaxing properties. Notably, this compound has demonstrated potent bronchodilator effects with a favorable selectivity for airway smooth muscle over vascular smooth muscle, suggesting its potential as a therapeutic agent for respiratory conditions such as asthma. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological effects of this compound, based on available scientific literature.

Chemical Structure

This compound is a chromane derivative with a complex stereochemistry.

  • IUPAC Name: 1-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydrochromen-4-yl]piperidin-2-one[1]

  • Synonyms: BRL-55834, this compound[1]

  • Molecular Formula: C₁₈H₂₀F₅NO₃[1]

  • Molecular Weight: 393.3 g/mol [1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Weight 393.3 g/mol PubChem
XLogP3 2.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem

Mechanism of Action

This compound functions as a potassium channel activator, with evidence suggesting it preferentially targets ATP-sensitive potassium (KATP) channels in smooth muscle cells. The opening of these channels leads to the efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. This change in membrane potential inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium ions (Ca2+) into the cell. The subsequent decrease in intracellular calcium concentration leads to the relaxation of smooth muscle.

Signaling Pathway

The mechanism of action of this compound involves a direct interaction with the KATP channel, leading to a signaling cascade that results in smooth muscle relaxation. The following diagram illustrates this pathway.

BRL55834_Signaling_Pathway BRL55834 This compound KATP_Channel ATP-Sensitive Potassium Channel (KATP) BRL55834->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_Influx Ca2+ Influx VGCC->Ca_Influx Intracellular_Ca ↓ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Relaxation Smooth Muscle Relaxation Intracellular_Ca->Relaxation

This compound signaling pathway in smooth muscle.

Pharmacological Effects

This compound is a potent bronchodilator with a prolonged duration of action. Experimental studies have shown that it effectively relaxes airway smooth muscle, making it a candidate for the treatment of bronchoconstrictive diseases. A key advantage of this compound is its selectivity for the airways over the vasculature, which translates to a reduced tendency to cause hypotension, a common side effect of non-selective potassium channel activators.

Experimental Studies

Data Presentation

The following table summarizes the quantitative data from a study investigating the effects of this compound on antigen-induced airway leakage and airway resistance in sensitized guinea pigs.

Treatment GroupDose (µg/kg)Inhibition of Airway Leakage (Trachea)Inhibition of Airway Leakage (Main Bronchus)Inhibition of Airway Leakage (Central Pulmonary Airway)Inhibition of Airway Leakage (Peripheral Pulmonary Airway)Inhibition of OA-induced AIP Increase
This compound848% (P < 0.05)57% (P < 0.01)44% (P < 0.05)46% (P < 0.05)49%
This compound1646% (P < 0.05)57% (P < 0.01)56% (P < 0.01)55% (P < 0.01)57%

Data adapted from a study on antigen-induced airway responses in guinea pigs.

Experimental Protocols

Objective: To investigate the effects of this compound on antigen-induced airway leakage and airway resistance in a guinea pig model of asthma.

Methodology:

  • Animal Model: Sensitized guinea pigs were used as a model for allergic asthma.

  • Anesthesia and Cannulation: Animals were anesthetized, and the right carotid artery, right jugular vein, and trachea were cannulated for monitoring systemic blood pressure, drug administration, and mechanical ventilation, respectively.

  • Pretreatment: All animals were pretreated with atropine and propranolol.

  • Drug Administration: this compound or a vehicle (DMSO) was administered intravenously.

  • Induction of Airway Response: Evans blue dye was injected intravenously, followed by inhalation of ovalbumin (OA) to induce an asthmatic response.

  • Measurement of Airway Leakage: The amount of Evans blue dye extravasated into the airway tissues (trachea, main bronchus, central and peripheral pulmonary airways) was quantified as an index of airway leakage.

  • Measurement of Airway Resistance: Airway insufflation pressure (AIP) was recorded to assess changes in airway resistance.

The following workflow diagram illustrates the experimental procedure.

Experimental_Workflow cluster_preparation Animal Preparation cluster_treatment Treatment cluster_induction Induction of Response cluster_measurement Measurement Sensitization Sensitized Guinea Pigs Anesthesia Anesthesia Sensitization->Anesthesia Cannulation Cannulation (Artery, Vein, Trachea) Anesthesia->Cannulation Pretreatment Pretreatment (Atropine, Propranolol) Cannulation->Pretreatment Drug_Admin IV Administration (this compound or Vehicle) Pretreatment->Drug_Admin Evans_Blue IV Injection (Evans Blue) Drug_Admin->Evans_Blue OA_Inhalation Inhalation (Ovalbumin) Evans_Blue->OA_Inhalation Airway_Leakage Quantify Airway Leakage (Evans Blue Extravasation) OA_Inhalation->Airway_Leakage Airway_Resistance Record Airway Insufflation Pressure (AIP) OA_Inhalation->Airway_Resistance

Experimental workflow for the guinea pig study.

Conclusion

This compound is a potent and selective potassium channel activator with significant bronchodilator properties. Its chemical structure, based on a chromane core, and its specific mechanism of action contribute to its pharmacological profile. The available data suggests that this compound holds promise as a therapeutic agent for respiratory diseases, warranting further investigation in preclinical and clinical settings. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

References

Methodological & Application

Application Notes and Protocols for the Use of Granisetron (BRL 43694) in Passive Avoidance Tests

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Brl 55834" is not found in the scientific literature. Based on available information, it is highly probable that the intended compound is BRL 43694 , the research code for Granisetron , a selective 5-HT3 receptor antagonist. These application notes are based on the use of Granisetron in passive avoidance tests.

Introduction

Passive avoidance is a widely utilized behavioral paradigm to assess fear-motivated learning and memory in rodents.[1][2] The task leverages the innate preference of rodents for dark environments over brightly lit areas.[1] In this test, animals learn to associate a specific environment (a dark compartment) with an aversive stimulus (a mild footshock) and subsequently avoid entering that environment.[1][3] The latency to enter the dark compartment during a retention test is used as a measure of memory performance. Granisetron (BRL 43694), a potent and selective 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist, has been shown to modulate learning and memory processes. These application notes provide a detailed protocol for utilizing Granisetron in passive avoidance tests to evaluate its effects on memory consolidation.

Mechanism of Action: 5-HT3 Receptor Antagonism and Memory Enhancement

Granisetron exerts its effects by blocking 5-HT3 receptors, which are ligand-gated ion channels. In the central nervous system, 5-HT3 receptors are implicated in the modulation of various neurotransmitter systems, including the cholinergic system, which plays a crucial role in cognitive functions. The memory-enhancing effects of 5-HT3 receptor antagonists are believed to be mediated, at least in part, through the potentiation of hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Blockade of 5-HT3 receptors can lead to the activation of downstream signaling cascades, including the Calmodulin-dependent protein kinase II (CaMKII) and cAMP-response element binding protein (CREB) pathway, which is critical for synaptic plasticity and memory consolidation.

Data Presentation

The following table summarizes the quantitative data from a study investigating the effects of Granisetron (BRL 43694) on memory in a passive avoidance task in mice.

Treatment GroupDose (µg/kg)Administration Time Relative to FootshockMean Step-Down Latency (s) ± SEMSignificance vs. Control
Control (Saline)-30 min beforeData not explicitly provided in seconds, but used as a baseline for comparison.-
Granisetron130 min beforeIncreased latencyp < 0.05
Granisetron1030 min beforeSignificantly increased latencyp < 0.01
Granisetron10030 min beforeNo significant effectNS
Granisetron10Immediately afterSignificantly increased latencyp < 0.01
Granisetron100Immediately afterSignificantly increased latencyp < 0.01
Granisetron1023.5 h afterSignificantly increased latencyp < 0.05
Granisetron10023.5 h afterSignificantly increased latencyp < 0.01

Data synthesized from a study by Barnes et al., 1991. The study reported significant increases in latency but did not always provide specific mean latency values in the abstract.

Experimental Protocols

This section provides a detailed methodology for a step-through passive avoidance test to assess the effect of Granisetron on memory consolidation in mice.

Materials and Equipment
  • Passive avoidance apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.

  • Shocker generator.

  • Timer.

  • Granisetron hydrochloride (BRL 43694).

  • Saline solution (0.9% NaCl) for vehicle control.

  • Animal scale.

  • Syringes and needles for administration (e.g., subcutaneous or intraperitoneal).

  • 70% Ethanol for cleaning the apparatus.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_training Training Phase (Day 1) cluster_testing Retention Test Phase (Day 2 - 24h later) prep_animals Acclimatize animals to the housing facility for at least 7 days. prep_drug Prepare fresh solutions of Granisetron and saline vehicle on the day of the experiment. administer Administer Granisetron (e.g., 1, 10, 100 µg/kg, s.c.) or saline 30 minutes before training. place_light Place the mouse in the light compartment. administer->place_light open_door After an acclimatization period (e.g., 60s), open the guillotine door. place_light->open_door enter_dark Record the latency to enter the dark compartment (all four paws on the grid). open_door->enter_dark shock Once the mouse enters the dark compartment, close the door and deliver a mild footshock (e.g., 0.5 mA for 2s). enter_dark->shock remove Remove the mouse from the apparatus 30s after the shock and return it to its home cage. shock->remove place_light2 Place the mouse back into the light compartment. remove->place_light2 24 hours open_door2 Open the guillotine door. place_light2->open_door2 record_latency Record the step-through latency (time to enter the dark compartment) up to a cut-off time (e.g., 300s). No shock is delivered. open_door2->record_latency data_analysis Analyze and compare the step-through latencies between the different treatment groups. record_latency->data_analysis

Caption: Experimental workflow for the passive avoidance test with Granisetron.

Step-by-Step Protocol

1. Animal Habituation:

  • House male mice (e.g., C57BL/6, 8-10 weeks old) in groups under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Allow at least one week for acclimatization to the housing conditions before the start of the experiment.

  • Handle the mice for a few minutes each day for 2-3 days prior to the experiment to reduce stress.

2. Drug Preparation and Administration:

  • On the day of the experiment, dissolve Granisetron hydrochloride in sterile saline (0.9% NaCl) to the desired concentrations (e.g., 0.1, 1, and 10 µg/mL to administer 1, 10, and 100 µg/kg in a volume of 10 mL/kg).

  • Administer Granisetron or saline vehicle via the chosen route (e.g., subcutaneous, s.c. or intraperitoneal, i.p.) 30 minutes before the training trial.

3. Training Trial (Day 1):

  • Place the mouse in the light compartment of the passive avoidance apparatus, facing away from the guillotine door.

  • Allow the mouse to explore the light compartment for a 60-second acclimatization period.

  • Raise the guillotine door to allow access to the dark compartment and start the timer.

  • Record the initial latency for the mouse to enter the dark compartment with all four paws (baseline latency).

  • Once the mouse has completely entered the dark compartment, close the guillotine door.

  • Immediately deliver a single, mild footshock (e.g., 0.5 mA for 2 seconds).

  • Leave the mouse in the dark compartment for 30 seconds after the shock to associate the context with the aversive stimulus.

  • Remove the mouse from the apparatus and return it to its home cage.

  • Clean the apparatus thoroughly with 70% ethanol between each animal to remove any olfactory cues.

4. Retention Test (Day 2 - 24 hours later):

  • Place the mouse back into the light compartment of the apparatus.

  • After a brief acclimatization period (e.g., 10 seconds), open the guillotine door and start the timer.

  • Record the step-through latency, which is the time it takes for the mouse to enter the dark compartment with all four paws.

  • No footshock is delivered during the retention test.

  • A cut-off time is typically set (e.g., 300 or 600 seconds). If the mouse does not enter the dark compartment within this time, it is assigned the maximum latency score.

  • Return the mouse to its home cage.

  • Clean the apparatus with 70% ethanol between each animal.

5. Data Analysis:

  • The primary measure is the step-through latency during the retention test. A longer latency is indicative of better memory of the aversive event.

  • Compare the step-through latencies between the Granisetron-treated groups and the saline-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests or Kruskal-Wallis test for non-parametric data).

Signaling Pathway

The following diagram illustrates a plausible signaling pathway through which Granisetron may enhance memory consolidation.

G cluster_membrane Neuronal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus granisetron Granisetron (BRL 43694) ht3r 5-HT3 Receptor (Ligand-gated ion channel) granisetron->ht3r Antagonizes inhibition Inhibition of ion influx (Na+, Ca2+) ht3r->inhibition Leads to serotonin Serotonin (5-HT) serotonin->ht3r Binds to downstream Modulation of intracellular Ca2+ concentration inhibition->downstream camkii CaMKII Activation downstream->camkii creb CREB camkii->creb Phosphorylates pcreb pCREB gene Gene Transcription for Synaptic Plasticity (e.g., c-Fos, BDNF) pcreb->gene memory Enhanced Memory Consolidation gene->memory

Caption: Proposed signaling pathway for Granisetron-mediated memory enhancement.

This pathway illustrates that by blocking the 5-HT3 receptor, Granisetron prevents the influx of cations that would normally occur upon serotonin binding. This modulation of intracellular calcium levels is hypothesized to lead to the activation of CaMKII. Activated CaMKII can then translocate to the nucleus and phosphorylate CREB at its serine 133 residue. Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and memory formation, ultimately leading to enhanced memory consolidation.

References

Application Notes and Protocols for Brl 55834 Administration in Water Maze Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brl 55834 is identified as a potent, orally active potassium channel activator.[1] Primarily investigated for its bronchodilator and vasorelaxant properties, its direct effects on cognitive functions, particularly spatial learning and memory as assessed by the Morris Water Maze (MWM), are not extensively documented in publicly available literature. However, the modulation of potassium channels has been implicated in the regulation of memory processes, suggesting a potential, though yet unexplored, role for this compound in cognitive neuroscience research.[2][3]

These application notes provide a detailed, hypothetical protocol for the administration of this compound in MWM tests, drawing upon established methodologies for other potassium channel modulators and standard MWM procedures. This document is intended to serve as a foundational guide for researchers designing experiments to investigate the potential cognitive effects of this compound.

Mechanism of Action and Rationale for Use in Cognitive Studies

This compound functions as a potassium channel activator.[1] In excitable cells like neurons, the opening of potassium channels leads to an efflux of potassium ions, which hyperpolarizes the cell membrane and generally reduces neuronal excitability. The role of potassium channels in cognition is complex; while some studies indicate that potassium channel openers can induce amnesia, others suggest that activators of specific potassium channels, such as TREK-1, may improve cognitive deficits in models of neurodegenerative diseases like Alzheimer's.[2] The activation of certain calcium-activated potassium (KCa) channels has also been shown to be neuroprotective.

The rationale for investigating this compound in the MWM is to determine its specific effect on hippocampal-dependent spatial learning and memory. Depending on the subtype of potassium channels it targets in the central nervous system, this compound could potentially enhance, impair, or have no effect on cognitive performance.

Experimental Protocols

This compound Preparation and Administration

A suggested protocol for preparing this compound for in vivo administration is as follows:

  • Stock Solution: Dissolve 2 mg of this compound in 50 µL of DMSO to create a 40 mg/mL stock solution.

  • Vehicle Preparation: For the final injection volume, a co-solvent mixture is recommended.

  • Final Formulation:

    • Take 50 µL of the this compound stock solution.

    • Add 300 µL of PEG300 and mix until clear.

    • Add 50 µL of Tween 80 and mix until clear.

    • Add 600 µL of saline or PBS and mix until clear.

This formulation should be prepared fresh daily. The vehicle control group should receive the same formulation without this compound.

Administration:

  • Route: Intraperitoneal (i.p.) injection is a common route for systemic administration in rodent behavioral studies.

  • Dosage: Based on in vivo studies for its bronchodilator effects in guinea pigs, dosages of 8 µg/kg and 16 µg/kg have been used. However, for cognitive studies, a dose-response curve should be established. A suggested starting range could be 1, 5, and 10 mg/kg, administered 30-60 minutes prior to the behavioral test.

  • Timing: The drug should be administered consistently at the same time each day relative to the MWM trial to ensure consistent plasma and brain concentrations.

Morris Water Maze Protocol

The MWM test assesses spatial learning and memory. The following is a standard protocol that can be adapted for use with this compound.

Apparatus:

  • A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • An escape platform (approximately 10 cm in diameter) submerged 1-2 cm below the water surface.

  • A video tracking system to record and analyze the animal's swim path, latency to find the platform, and time spent in each quadrant.

  • Distal visual cues placed around the room, visible from the pool.

Procedure:

  • Habituation (Day 1): Allow each animal to swim freely in the pool for 60 seconds without the platform. Then, guide the animal to the visible platform (marked with a flag) and allow it to remain there for 15-20 seconds. This helps to reduce stress and teaches the animal that there is an escape route.

  • Acquisition Phase (Days 2-5):

    • Four trials per day for each animal.

    • The hidden platform remains in the same location (e.g., the center of the target quadrant).

    • The starting position for each trial is varied (e.g., North, South, East, West).

    • Each trial lasts for a maximum of 60 seconds or until the animal finds the platform.

    • If the animal fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15 seconds.

    • The inter-trial interval (ITI) should be consistent (e.g., 10-15 minutes).

    • Administer this compound or vehicle at a set time (e.g., 30 minutes) before the first trial of each day.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • The animal is allowed to swim freely for 60 seconds.

    • The starting position should be novel (e.g., from the quadrant opposite to where the platform was located).

    • This trial assesses the animal's spatial memory for the platform's location.

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.

Table 1: Acquisition Phase Performance
Treatment GroupDay 2 Latency (s)Day 3 Latency (s)Day 4 Latency (s)Day 5 Latency (s)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (1 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (5 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Table 2: Probe Trial Performance
Treatment GroupTime in Target Quadrant (%)Platform Crossings (count)Swim Speed (cm/s)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
This compound (1 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
This compound (5 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
This compound (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEM

Statistical Analysis:

  • Acquisition Phase: A two-way repeated measures ANOVA can be used to analyze the escape latencies, with treatment as the between-subjects factor and day as the within-subjects factor.

  • Probe Trial: A one-way ANOVA can be used to compare the time spent in the target quadrant and the number of platform crossings between the different treatment groups. Swim speed should also be analyzed to rule out motor effects of the drug.

Visualizations

Signaling Pathway

Brl_55834_Mechanism_of_Action Brl55834 This compound K_Channel Potassium Channel Brl55834->K_Channel Activates Neuron Neuronal Membrane K_Channel->Neuron Located on K_Efflux K+ Efflux K_Channel->K_Efflux Increases Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

MWM_Protocol_Workflow cluster_preparation Drug Preparation & Administration cluster_mwm Morris Water Maze Test cluster_analysis Data Analysis Prep Prepare this compound and Vehicle Admin Administer i.p. (30 min pre-test) Prep->Admin Habituation Day 1: Habituation (Visible Platform) Acquisition Days 2-5: Acquisition (Hidden Platform, 4 trials/day) Admin->Acquisition Habituation->Acquisition Probe Day 6: Probe Trial (No Platform) Acquisition->Probe Data_Collection Collect Latency, Path, Quadrant Time Data Probe->Data_Collection Stats Statistical Analysis (ANOVA) Data_Collection->Stats

Caption: Experimental workflow for this compound in the MWM.

Conclusion

While this compound has established effects as a potassium channel activator in peripheral tissues, its impact on the central nervous system and cognitive function remains an open area of investigation. The protocols outlined in these application notes provide a comprehensive framework for conducting initial studies using the Morris Water Maze to explore the potential cognitive-modulating effects of this compound. Researchers should carefully consider dose-response relationships and potential motor effects to ensure the accurate interpretation of behavioral data.

References

Application Notes and Protocols for Investigating the Effects of Brl 55834 on Memory

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential effects of Brl 55834, a potassium channel activator, on learning and memory. The protocols outlined below encompass behavioral, biochemical, and histological analyses to offer a multi-faceted understanding of this compound's impact on cognitive function.

1. Introduction and Rationale

This compound is identified as a potent potassium channel activator.[1][2][3] While current research has primarily focused on its bronchodilator and vasorelaxant properties, its influence on the central nervous system, particularly on memory and cognition, remains unexplored.[4][5] Potassium channels are crucial regulators of neuronal excitability, action potential duration, and neurotransmitter release. By modulating these fundamental processes, this compound could theoretically impact synaptic plasticity, a cellular mechanism underlying learning and memory.

This document outlines a series of experiments designed to test the hypothesis that this compound can modulate cognitive function. The proposed studies will utilize established animal models and behavioral paradigms to assess various aspects of memory, including spatial, recognition, and fear-associated memory. Furthermore, molecular and histological analyses will be employed to investigate the potential underlying signaling pathways.

2. Hypothesized Signaling Pathway

We hypothesize that this compound, by activating specific potassium channels on neurons, leads to hyperpolarization of the cell membrane. This alteration in neuronal excitability could influence the threshold for inducing long-term potentiation (LTP), a key process in memory formation. A potential downstream effect could be the modulation of signaling cascades involving critical memory-related proteins such as CREB and BDNF.

Brl_55834_Signaling_Pathway cluster_neuron Neuron Brl55834 This compound K_Channel Potassium Channel Brl55834->K_Channel activates Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization induces Neuronal_Excitability Altered Neuronal Excitability Hyperpolarization->Neuronal_Excitability leads to Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Neuronal_Excitability->Synaptic_Plasticity modulates CREB_BDNF CREB/BDNF Pathway Synaptic_Plasticity->CREB_BDNF influences Memory_Modulation Memory Modulation CREB_BDNF->Memory_Modulation results in Experimental_Workflow start Start: Animal Acclimatization drug_admin Drug Administration (this compound or Vehicle) start->drug_admin behavioral_tests Behavioral Testing Battery drug_admin->behavioral_tests mwm Morris Water Maze behavioral_tests->mwm nor Novel Object Recognition behavioral_tests->nor pa Passive Avoidance behavioral_tests->pa euthanasia Euthanasia & Tissue Collection mwm->euthanasia nor->euthanasia pa->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis western Western Blot (CREB, BDNF) analysis->western ihc Immunohistochemistry analysis->ihc data_analysis Data Analysis & Interpretation western->data_analysis ihc->data_analysis Logical_Relationships compound This compound (Potassium Channel Activator) behavior Behavioral Assays (Cognitive Function) compound->behavior investigates effect on molecular Molecular Assays (Mechanism of Action) compound->molecular probes mechanism of conclusion Conclusion on This compound's Effect on Memory behavior->conclusion provides evidence for molecular->conclusion explains mechanism of

References

Application Notes and Protocols: A Guide to Studying 5-HT1A Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Selected Tool Compound:

Initial searches for the compound "BRL 55834" revealed that it is characterized in scientific literature as a potassium channel activator used in studies of airway relaxation and asthma.[1][2][3][4][5] There is no substantial evidence to support its use as a direct ligand for studying 5-HT1A receptor function.

Therefore, to fulfill the request for detailed application notes on a tool for 5-HT1A receptor research, this document will focus on the prototypical and extensively studied selective 5-HT1A receptor agonist, (±)-8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) . This compound is considered a gold standard for investigating 5-HT1A receptor pharmacology and physiology.

Introduction to 8-OH-DPAT

(±)-8-OH-DPAT is a high-affinity agonist at the serotonin 1A (5-HT1A) receptor, widely used in both in vitro and in vivo research to elucidate the receptor's role in various physiological processes. As a G-protein coupled receptor (GPCR), the 5-HT1A receptor is a key target in the study and treatment of anxiety, depression, and other neuropsychiatric disorders. 8-OH-DPAT acts as a full agonist at presynaptic 5-HT1A autoreceptors, which inhibits serotonin synthesis and release, and as a partial or full agonist at postsynaptic heteroreceptors, depending on the specific brain region and signaling pathway being measured. Its utility as a research tool is rooted in its high affinity and selectivity for the 5-HT1A subtype over other serotonin receptors.

Data Presentation: Pharmacological Profile of 8-OH-DPAT

The following tables summarize the quantitative pharmacological data for 8-OH-DPAT, providing a clear reference for its binding affinity and functional potency.

Table 1: Receptor Binding Affinity Profile of 8-OH-DPAT

Receptor TargetRadioligandPreparationKi (nM)pKiReference
Human 5-HT1A [3H]8-OH-DPATHEK293 cells0.17 - 0.219.77 - 9.68
Rat 5-HT1A [3H]8-OH-DPATHippocampus~1.09.0
Human 5-HT1B VariousCloned receptors>1000<6.0
Human 5-HT1D VariousCloned receptorsModerate Affinity-
Human 5-HT7 VariousCloned receptors4666.33
Human α2B-Adrenergic VariousCloned receptors~100 (R-enantiomer)7.0

Note: Affinity values can vary based on experimental conditions, radioligand used, and tissue/cell preparation.

Table 2: Functional Activity Profile of 8-OH-DPAT

Assay TypeReceptorPreparationEffectEC50 / IC50 (nM)pEC50 / pIC50Reference
cAMP Inhibition Human 5-HT1AHEK293 cellsAgonist3.3 - 5.828.48 - 8.24
cAMP Inhibition Rat 5-HT1AHippocampusAgonist147.85
[35S]GTPγS Binding Human 5-HT1ACloned receptorsAgonist (90% of 5-HT)--
5-HT Uptake Human PlateletsPlatelet MembranesInhibitor2000 - 4000~5.5

Signaling & Experimental Workflow Diagrams

The following diagrams, generated using DOT language, illustrate key pathways and workflows relevant to studying 5-HT1A receptor function with 8-OH-DPAT.

G 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_ligand cluster_cytoplasm Cytoplasm R 5-HT1A Receptor G Gi/o Protein (α, βγ subunits) R->G Activates AC Adenylyl Cyclase G->AC αi inhibits GIRK GIRK Channel G->GIRK βγ activates Ca Ca2+ Channels G->Ca βγ inhibits L 8-OH-DPAT (Agonist) L->R Binds cAMP cAMP AC->cAMP Conversion (Inhibited) ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ERK ERK Pathway PKA->ERK Modulates G Workflow for Radioligand Competition Binding Assay prep 1. Prepare Membranes (e.g., from rat hippocampus or cells expressing 5-HT1A) setup 2. Set up 96-well Plate (Total, Non-Specific, Competition) prep->setup add_comp 3. Add Reagents - Membranes - [3H]8-OH-DPAT (Radioligand) - 8-OH-DPAT (Test Compound) - 5-HT (for Non-Specific Binding) setup->add_comp incubate 4. Incubate (e.g., 30 min at 25°C) to reach equilibrium add_comp->incubate filter 5. Rapid Filtration (Separate bound from free radioligand) incubate->filter count 6. Scintillation Counting (Measure radioactivity on filters) filter->count analyze 7. Data Analysis (Calculate Specific Binding, IC50, and Ki values) count->analyze G Workflow for cAMP Functional Assay (Gi-coupled) plate_cells 1. Plate Cells (Expressing 5-HT1A receptor) stimulate 2. Stimulate Cells - Add Forskolin (to ↑ cAMP) - Add varying concentrations of 8-OH-DPAT plate_cells->stimulate incubate 3. Incubate (Allow for receptor activation and cAMP modulation) stimulate->incubate lyse 4. Lyse Cells & Add Detection Reagents (e.g., HTRF, AlphaScreen, ELISA) incubate->lyse measure 5. Measure Signal (Luminescence, Fluorescence, etc.) lyse->measure analyze 6. Data Analysis (Generate dose-response curve, calculate EC50/IC50) measure->analyze

References

Guidelines for dissolving and administering Brl 55834 in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

This document provides detailed application notes and protocols for the experimental use of Brl 55834, a selective potassium channel activator. The following information is intended to guide the dissolution, administration, and application of this compound in both in vitro and in vivo research settings.

Compound Information

PropertyValueSource
Molecular Formula C₁₈H₂₀F₅NO₃[1]
Molecular Weight 393.3 g/mol [1]
Mechanism of Action Selective Potassium Channel Activator[2]

Dissolution and Administration

Proper dissolution and administration of this compound are critical for experimental success and reproducibility. Based on available data, the following guidelines are recommended.

Solvent Selection and Stock Solution Preparation

For in vivo studies, Dimethyl Sulfoxide (DMSO) has been successfully used as a solvent. It is recommended to prepare a high-concentration stock solution in DMSO. For subsequent dilutions into aqueous solutions like saline or Phosphate-Buffered Saline (PBS) for administration, it is crucial to ensure that the final DMSO concentration is kept low (typically below 5%) to avoid solvent-induced toxicity.

Note: When diluting a DMSO stock solution into an aqueous buffer, precipitation of the compound may occur. It is essential to visually inspect the solution for any precipitates before administration.

In Vivo Administration Protocol

The following protocol is based on a study in guinea pigs and can be adapted for other animal models with appropriate dose adjustments.

Protocol: Intravenous Administration

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On the day of the experiment, dilute the stock solution with sterile saline or PBS to the desired final concentration. Ensure the final DMSO concentration is minimal.

  • Dosing:

    • Administer the solution intravenously.

    • In a study on asthmatic guinea pigs, doses of 8 µg/kg and 16 µg/kg were used.[2] These can serve as a starting point for dose-response studies.

  • Control Group:

    • Administer a vehicle control solution (e.g., the same concentration of DMSO in saline/PBS without this compound) to a separate group of animals.

Experimental Applications and Protocols

This compound has shown potential in modulating signaling pathways relevant to cell motility and proliferation.

In Vitro Cell-Based Assays

While specific in vitro protocols for this compound are not widely published, its known effects on the FAK, AKT, and MAPK signaling pathways suggest its utility in cancer cell research. The following is a general protocol that can be adapted for studying the effects of this compound on cancer cell lines.

Protocol: Investigating the Effect of this compound on Cancer Cell Signaling

  • Cell Culture:

    • Culture your cancer cell line of interest in the appropriate medium and conditions until they reach the desired confluency.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of working solutions by diluting the stock in a cell culture medium. The final DMSO concentration in the culture should be kept constant across all treatments and be non-toxic to the cells (typically ≤ 0.1%).

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation:

    • Incubate the cells for a predetermined period based on the specific signaling events you wish to study (e.g., short-term for phosphorylation events, long-term for changes in protein expression).

  • Analysis:

    • Lyse the cells and collect the protein extracts.

    • Perform Western blotting to analyze the phosphorylation status and total protein levels of key signaling molecules such as FAK, AKT, and MAPK (ERK1/2).

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

This compound is a potassium channel activator. The opening of potassium channels can lead to hyperpolarization of the cell membrane, which may influence intracellular calcium levels and subsequently modulate various signaling pathways. In the context of cancer-associated fibroblasts, this compound has been shown to counteract the activation of FAK, AKT, and MAPK signaling pathways.

Brl_55834_Signaling_Pathway Brl55834 This compound K_Channel Potassium Channel Brl55834->K_Channel Activates Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization Downstream_Effectors Downstream Effectors Hyperpolarization->Downstream_Effectors FAK FAK Downstream_Effectors->FAK Inhibits AKT AKT Downstream_Effectors->AKT Inhibits MAPK MAPK Downstream_Effectors->MAPK Inhibits Cell_Motility Cell Motility FAK->Cell_Motility AKT->Cell_Motility MAPK->Cell_Motility

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo experiment investigating the effects of this compound.

In_Vivo_Workflow Animal_Model Select Animal Model Dosing_Prep Prepare this compound Dosing Solution Animal_Model->Dosing_Prep Administration Administer this compound (e.g., i.v.) Dosing_Prep->Administration Monitoring Monitor Physiological Parameters Administration->Monitoring Tissue_Collection Collect Tissues/Samples Monitoring->Tissue_Collection Analysis Analyze Samples (e.g., Western Blot, Histology) Tissue_Collection->Analysis Data_Interpretation Interpret Data Analysis->Data_Interpretation

Caption: General experimental workflow for in vivo studies.

Experimental Workflow for In Vitro Cell-Based Assays

This diagram outlines the steps for conducting a cell-based assay to evaluate the impact of this compound.

In_Vitro_Workflow Cell_Seeding Seed Cells Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment Incubation Incubate for a Defined Period Compound_Treatment->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification Western_Blot Perform Western Blot Protein_Quantification->Western_Blot Data_Analysis Analyze and Quantify Band Intensity Western_Blot->Data_Analysis

Caption: Workflow for in vitro cell-based signaling assays.

References

Troubleshooting & Optimization

Technical Support Center: Brl 55834 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brl 55834 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered when working with this selective potassium channel activator. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Troubleshooting Guides & FAQs

This section provides solutions to common problems that may arise during experiments with this compound, categorized by experimental technique.

Electrophysiology (Patch Clamp)

Question: I am not observing any effect of this compound on whole-cell currents in my patch-clamp recordings. What are the possible reasons?

Answer:

Several factors could contribute to a lack of response to this compound in patch-clamp experiments:

  • Cell Type and Channel Expression: this compound primarily acts on ATP-sensitive potassium (K-ATP) channels. Ensure that the cell line or primary cells you are using express these channels at a sufficient density.

  • Intracellular ATP Concentration: The activity of K-ATP channels is sensitive to the intracellular concentration of ATP. If the ATP concentration in your patch pipette solution is too high, it may inhibit channel opening, masking the effect of this compound. Consider lowering the ATP concentration in your internal solution.

  • Glibenclamide Contamination: Glibenclamide is a potent blocker of K-ATP channels and can antagonize the effects of this compound.[1] Ensure that your experimental setup is free from any residual glibenclamide contamination.

  • Drug Concentration and Application: Verify the final concentration of this compound and ensure that the application method allows for rapid and complete solution exchange around the cell.

Question: The effect of this compound seems to diminish over time during my recording. Why is this happening?

Answer:

This phenomenon, often referred to as "rundown," can occur with K-ATP channels. Potential causes include:

  • Loss of Intracellular Factors: The dialysis of the cell with the pipette solution can lead to the loss of essential intracellular factors required for channel activity.

  • Channel Desensitization: Prolonged exposure to an agonist can sometimes lead to receptor or channel desensitization.

To mitigate this, try to obtain recordings as quickly as possible after achieving the whole-cell configuration and consider using the perforated patch technique to maintain the integrity of the intracellular environment.

Cell Migration and Invasion Assays

Question: I am not seeing an inhibitory effect of this compound on cancer cell migration in my wound-healing assay. What should I check?

Answer:

If this compound is not inhibiting cell migration as expected, consider the following:

  • Cell Line Specificity: The effect of this compound on cell migration may be cell-type dependent. The inhibitory effect on FAK, AKT, and MAPK signaling pathways has been observed in breast cancer cells.[2] The cell line you are using may not have the same signaling response.

  • Serum Concentration: Serum is a potent chemoattractant and can mask the inhibitory effects of your compound. Ensure you are using a serum-free or low-serum medium for the assay.

  • Drug Incubation Time: Ensure that the cells have been pre-incubated with this compound for a sufficient amount of time before creating the "wound" to allow for the drug to exert its effects on the signaling pathways.

  • Scratch Consistency: Inconsistent scratch width can lead to high variability in your results.

Airway Smooth Muscle Relaxation Assays

Question: this compound is causing a smaller relaxation of my pre-contracted airway tissue than expected. What could be the issue?

Answer:

Several factors can influence the efficacy of this compound in tissue bath experiments:

  • Tissue Viability: Ensure that the airway smooth muscle strips are healthy and responsive. Test their viability with a standard contracting agent (e.g., histamine or methacholine) and a standard relaxing agent (e.g., isoproterenol) before starting your experiment.

  • Pre-contraction Level: The level of pre-contraction can influence the apparent potency of a relaxing agent. Ensure a consistent and submaximal level of pre-contraction across all tissues.

  • Antagonism by Glibenclamide: As with electrophysiology, the presence of glibenclamide will antagonize the relaxant effects of this compound.[1]

Quantitative Data Summary

The following table summarizes available quantitative data from in vivo experiments with this compound.

ParameterSpeciesExperimental ModelValueReference
ED50 Guinea PigInhibition of histamine-induced increase in airways resistance (inhaled)0.9 (0.5-1.5) µg per animal[3]
ED100 Guinea PigDelay in onset of dyspnoea in response to inhaled histamine5 µg[3]
ED50 RatInhibition of inhaled methacholine-induced increase in airways resistance (inhaled)0.5 (0.4-0.7) µg
ED25 Guinea PigInhibition of histamine-induced increase in airways resistance (intravenous)2.5 µg/kg

Experimental Protocols

Airway Smooth Muscle Relaxation Assay

Objective: To assess the relaxant effect of this compound on pre-contracted airway smooth muscle.

Methodology:

  • Tissue Preparation: Isolate tracheal rings or bronchial strips from the species of interest (e.g., guinea pig). Mount the tissues in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

  • Pre-contraction: Contract the tissues with a submaximal concentration of a contractile agent (e.g., histamine, methacholine).

  • Drug Addition: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.

  • Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction. Calculate the EC50 value for this compound.

Cancer Cell Migration Assay (Wound Healing)

Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MDA-MB-231 breast cancer cells) in a multi-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the confluent cell monolayer with various concentrations of this compound or vehicle control in serum-free or low-serum medium for a specified period (e.g., 24 hours).

  • Wound Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.

  • Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure. Compare the rate of wound closure in this compound-treated wells to the control wells.

Visualizations

Signaling Pathway of this compound in Airway Smooth Muscle

Brl55834_Airway_Signaling Brl55834 This compound KATP K-ATP Channel (Kir6.x/SURx) Brl55834->KATP Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibition Ca_Influx Ca2+ Influx VGCC->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Reduced

Caption: Proposed signaling pathway of this compound in airway smooth muscle cells.

Inhibitory Effect of this compound on Cancer Cell Migration Signaling

Brl55834_Cancer_Signaling cluster_BRL This compound Effect cluster_pathways Signaling Pathways Brl55834 This compound FAK FAK Brl55834->FAK Inhibits AKT AKT Brl55834->AKT Inhibits MAPK MAPK Brl55834->MAPK Inhibits Migration Cell Migration FAK->Migration AKT->Migration MAPK->Migration

Caption: Inhibition of pro-migratory signaling pathways by this compound.

Troubleshooting Workflow for this compound Experiments

Troubleshooting_Workflow Start Experiment with this compound Shows Unexpected Results Check_Reagents Verify this compound Integrity and Concentration Start->Check_Reagents Check_System Assess Health and Responsiveness of Experimental System (Cells/Tissues) Start->Check_System Check_Protocol Review Experimental Protocol for Potential Issues Start->Check_Protocol Optimize_Conditions Systematically Optimize Experimental Conditions Check_Reagents->Optimize_Conditions Check_System->Optimize_Conditions Check_Protocol->Optimize_Conditions Consult_Literature Consult Literature for Similar Experimental Setups Consult_Literature->Optimize_Conditions Contact_Support Contact Technical Support Consult_Literature->Contact_Support Optimize_Conditions->Consult_Literature No Success Problem Resolved Optimize_Conditions->Success Yes

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Technical Support Center: Optimizing Memory Enhancer Dosage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for research purposes only. The compound "Brl 55834" is not well-documented in publicly available scientific literature for memory enhancement. This guide will proceed using BRL 43694 (Granisetron) , a well-researched 5-HT3 receptor antagonist with demonstrated memory-enhancing properties, as a primary example. The principles and protocols outlined here are broadly applicable to the preclinical optimization of novel memory-enhancing compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 5-HT3 receptor antagonists like BRL 43694 (Granisetron) in memory enhancement?

A1: 5-HT3 receptor antagonists are thought to enhance memory by modulating neurotransmitter release in key brain regions like the hippocampus and cortex.[1] By blocking 5-HT3 receptors, which are ligand-gated ion channels, these compounds can influence the release of acetylcholine, a neurotransmitter crucial for learning and memory.[1] Additionally, they can modulate GABAergic and dopaminergic systems and have been shown to facilitate long-term potentiation (LTP), a cellular mechanism underlying memory formation.[2][3][4]

Q2: What is a recommended starting dose for BRL 43694 (Granisetron) in a new memory enhancement study?

A2: A literature review is the best starting point. For BRL 43694 (Granisetron) in a passive avoidance task in mice, effective doses were reported to be 10 and 100 µg/kg, while 1 µg/kg was ineffective. In a different study using a transgenic mouse model of Alzheimer's disease, a dose of 3 mg/kg/day was used. This highlights that the optimal dose is highly dependent on the animal model, the memory task, and the desired therapeutic effect. It is crucial to conduct a dose-response study to determine the optimal dosage for your specific experimental conditions.

Q3: How should I administer the compound for my studies?

A3: The route of administration should be chosen based on the compound's properties (e.g., solubility, bioavailability) and the experimental design. Intraperitoneal (i.p.) injection is common in rodent studies for systemic administration. For BRL 43694 (Granisetron), studies have used i.p. injections. The timing of administration is also critical. For example, a drug might be given 30 minutes before a learning trial to assess its effect on acquisition, or immediately after to evaluate its impact on memory consolidation.

Q4: What are the key considerations when designing a dose-optimization study?

A4: A well-designed dose-optimization study should include:

  • A vehicle-treated control group.

  • A minimum of 3-4 doses of the test compound, spanning a range of concentrations.

  • Randomization of animals to different treatment groups.

  • Blinding of the experimenter to the treatment conditions.

  • Appropriate statistical analysis to determine the effective dose range.

Troubleshooting Guides

Issue 1: High variability in behavioral results between animals in the same treatment group.

  • Answer: High variability can stem from several sources. Ensure that all animals are of the same age, sex, and genetic background. Standardize all experimental procedures, including animal handling, injection timing, and the behavioral testing environment (e.g., lighting, noise levels). Acclimatize the animals to the testing room and equipment before the experiment begins. Increasing the sample size (number of animals per group) can also help to increase statistical power and reduce the impact of individual differences.

Issue 2: The compound does not show any memory-enhancing effects at the tested doses.

  • Question: I have tried several doses of the compound, but I am not observing any improvement in memory performance. What should I do?

  • Answer: First, verify the compound's stability and the accuracy of your dose preparations. Consider the timing of administration; the window for affecting memory consolidation can be narrow. It is also possible that the chosen memory task is not sensitive to the effects of your compound. For example, some compounds may affect spatial memory (tested in a Morris water maze) but not fear-based memory (tested in a passive avoidance task). You may need to try a different behavioral paradigm. Finally, the doses tested might still be too low. A wider range of doses may be necessary to observe an effect.

Issue 3: I am observing unexpected side effects or changes in motor activity.

  • Question: The compound seems to be affecting the animals' general activity levels, which could confound the memory task results. How can I address this?

  • Answer: It is crucial to conduct control experiments to assess the compound's effects on locomotor activity and anxiety. An open field test can be used to measure general activity and exploratory behavior. If the compound does affect motor activity, this must be taken into account when interpreting the results of the memory task. For example, an apparent improvement in a passive avoidance task could be due to sedation rather than enhanced memory. It may be necessary to find a dose that enhances memory without causing these confounding effects.

Data Presentation

Table 1: Summary of BRL 43694 (Granisetron) Dosages in Preclinical Memory Studies

Study ModelBehavioral TaskEffective Dose RangeIneffective DoseAdministration RouteReference
MicePassive Avoidance10 - 100 µg/kg1 µg/kgIntraperitoneal (i.p.)
TgSwDI Mice (Alzheimer's Model)Cognitive Improvement3 mg/kg/dayNot ReportedIntraperitoneal (i.p.)

Table 2: Example Template for a Dose-Response Study

Treatment GroupDose (mg/kg)N (Animals)Latency to Enter Dark Chamber (seconds)
Vehicle012Mean ± SEM
Compound X0.112Mean ± SEM
Compound X1.012Mean ± SEM
Compound X10.012Mean ± SEM

Experimental Protocols

Protocol: Passive Avoidance Task

This protocol is a standard method for assessing fear-motivated memory in rodents.

  • Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Training (Day 1): a. Place the mouse in the light compartment and allow it to explore for 30 seconds. b. Open the guillotine door. Mice have a natural tendency to enter the dark compartment. c. Once the mouse has fully entered the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds). d. Remove the mouse from the apparatus 30 seconds after the shock and return it to its home cage. e. Clean the apparatus thoroughly between each animal to remove olfactory cues.

  • Testing (Day 2, typically 24 hours later): a. Place the mouse back into the light compartment. b. Open the guillotine door and start a timer. c. Measure the latency (time taken) for the mouse to enter the dark compartment. A longer latency is interpreted as better memory of the aversive experience. Set a cut-off time (e.g., 300 seconds).

  • Data Analysis: Compare the latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Mandatory Visualizations

G BRL55834 5-HT3 Antagonist (e.g., BRL 43694) HT3R 5-HT3 Receptor BRL55834->HT3R Blocks ACh_Release Increased Acetylcholine Release BRL55834->ACh_Release GABA_Release Reduced GABA Release BRL55834->GABA_Release GABA_Interneuron GABAergic Interneuron HT3R->GABA_Interneuron Depolarizes Serotonin Serotonin (5-HT) Serotonin->HT3R Activates Pyramidal_Neuron Pyramidal Neuron (e.g., in Hippocampus) GABA_Interneuron->Pyramidal_Neuron Inhibits LTP Enhanced LTP Pyramidal_Neuron->LTP ACh_Release->Pyramidal_Neuron Excites GABA_Release->Pyramidal_Neuron Memory Memory Enhancement LTP->Memory G Start Start: Dose-Response Study Animal_Prep Animal Acclimation & Baseline Measurements Start->Animal_Prep Randomization Randomize into Groups (Vehicle, Dose 1, Dose 2, Dose 3) Animal_Prep->Randomization Dosing Compound Administration (e.g., i.p. injection) Randomization->Dosing Behavior Behavioral Testing (e.g., Passive Avoidance Task) Dosing->Behavior Data_Collection Data Collection (e.g., Latency, Freezing) Behavior->Data_Collection Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Analysis Results Determine Optimal Dose & Assess Side Effects Analysis->Results End End Results->End

References

Improving the accuracy of Brl 55834 plasma concentration measurement.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of Brl 55834 plasma concentration measurements. The following sections address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the quantification of this compound in plasma samples.

Issue 1: High Variability in Quality Control (QC) Samples

Q: My QC samples are showing high variability between runs. What are the potential causes and how can I troubleshoot this?

A: High variability in QC samples can stem from several sources. A systematic approach to troubleshooting is crucial.

  • Sample Preparation Inconsistency: Inconsistent sample handling, such as variations in protein precipitation or liquid-liquid extraction steps, can lead to variable recovery. Ensure that all samples, standards, and QCs are treated identically.

  • Matrix Effects: The composition of the biological matrix can enhance or suppress the ionization of this compound, leading to inaccurate results.[1][2][3] It is essential to evaluate and minimize matrix effects during method development.

  • Instrument Instability: Fluctuations in the LC-MS/MS system's performance can cause signal drift. Check for stable spray, consistent peak shapes, and retention times.

  • Analyte Instability: this compound may be unstable under certain storage or experimental conditions.[4] Conduct thorough stability tests to determine optimal handling procedures.

Troubleshooting Workflow:

G start High QC Variability step1 Review Sample Preparation SOP - Check for consistency - Pipetting accuracy start->step1 step2 Investigate Matrix Effects - Perform post-extraction addition - Use stable isotope-labeled IS step1->step2 If SOP is consistent step3 Assess Instrument Performance - Check system suitability - Monitor spray stability step2->step3 If matrix effects are ruled out step4 Evaluate Analyte Stability - Freeze-thaw stability - Bench-top stability - Long-term stability step3->step4 If instrument is stable end Consistent QC Results step4->end If analyte is stable

Caption: Troubleshooting workflow for high QC variability.

Issue 2: Poor Peak Shape and Chromatography

Q: I am observing poor peak shape (e.g., tailing, fronting, or split peaks) for this compound. How can I improve the chromatography?

A: Poor peak shape can compromise the accuracy and precision of your measurements.

  • Mobile Phase Composition: The pH and organic content of the mobile phase are critical. Ensure the pH is appropriate for the acidic or basic nature of this compound to maintain a single ionic form.

  • Column Selection: The choice of the analytical column (e.g., C18, CN) and its condition are important. A guard column can help protect the analytical column from contaminants.

  • Sample Solvent: The solvent used to reconstitute the sample extract should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.

  • Carryover: Residual analyte from a previous injection can lead to ghost peaks. Optimize the autosampler wash sequence to minimize carryover.

Issue 3: Low Analyte Recovery

Q: My extraction recovery for this compound is consistently low. What steps can I take to improve it?

A: Low recovery can limit the sensitivity of your assay.

  • Extraction Method: Protein precipitation is a simple method but may result in lower recovery and significant matrix effects. Consider optimizing liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts and potentially higher recovery.

  • Extraction Solvent: For LLE, the choice of organic solvent is crucial. Test a range of solvents with different polarities to find the optimal one for this compound.

  • pH Adjustment: Adjusting the pH of the plasma sample before extraction can improve the extraction efficiency for ionizable compounds.

Frequently Asked Questions (FAQs)

Method Development and Validation

Q: What is the recommended analytical technique for measuring this compound in plasma?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules like this compound in complex biological matrices such as plasma. This technique offers high sensitivity, selectivity, and throughput.

Q: How do I assess the matrix effect for this compound?

A: The matrix effect can be quantitatively assessed using the post-extraction spiking method. This involves comparing the response of this compound in a post-extracted blank plasma sample with its response in a neat solution at the same concentration. The ratio of these responses is the matrix factor.

Matrix Effect Calculation:

G cluster_interpretation Interpretation A Response of analyte in post-extracted blank plasma C Matrix Factor (MF) = A / B A->C B Response of analyte in neat solution B->C MF1 MF < 1: Ion Suppression MF2 MF > 1: Ion Enhancement MF3 MF ≈ 1: No significant matrix effect

Caption: Calculation and interpretation of the matrix factor.

Q: What stability studies are necessary for a bioanalytical method?

A: Comprehensive stability studies are required to ensure the integrity of the analyte in the biological matrix under different conditions. Key stability assessments include:

  • Freeze-Thaw Stability: Evaluates the stability of this compound after multiple freeze-thaw cycles.

  • Bench-Top Stability: Assesses the stability of the analyte in plasma at room temperature for a period that mimics the sample handling time.

  • Long-Term Stability: Determines the stability of this compound in plasma when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.

  • Post-Preparative Stability: Evaluates the stability of the processed samples in the autosampler.

Sample Handling and Storage

Q: What is the best way to store plasma samples containing this compound?

A: While specific stability data for this compound is not available, general recommendations for small molecules in plasma suggest storage at -20°C or -80°C to minimize degradation. It is crucial to perform long-term stability studies to establish the optimal storage conditions for this compound.

Q: Can I use different anticoagulants for blood collection?

A: The choice of anticoagulant (e.g., EDTA, heparin) can potentially interfere with the analysis. It is recommended to be consistent with the anticoagulant used for all study samples and to evaluate its potential impact during method development.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Small Molecule Quantification in Plasma

This protocol provides a general framework. Specific parameters should be optimized for this compound.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (IS).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Analytical Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, optimized for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the IS.

Bioanalytical Method Validation Workflow:

G start Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range accuracy Accuracy & Precision linearity->accuracy recovery Recovery & Matrix Effect accuracy->recovery selectivity->linearity stability Stability recovery->stability end Validated Method stability->end

Caption: Workflow for bioanalytical method validation.

Data Presentation

Table 1: Acceptance Criteria for Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Intra-day Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor CV of IS-normalized matrix factor ≤ 15%
Stability Analyte concentration within ±15% of baseline

Table 2: Example Stability Data for a Small Molecule in Plasma

This table provides illustrative data based on typical stability studies.

Stability TestConditionDurationConcentration Change from Baseline
Freeze-Thaw 3 cycles (-80°C to RT)N/A-4.5%
Bench-Top Room Temperature24 hours-2.1%
Long-Term -80°C2 years-6.8%
Post-Preparative Autosampler (4°C)48 hours-3.2%

References

Troubleshooting unexpected results with Brl 55834 in behavioral assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brl 55834. This guide is designed for researchers, scientists, and drug development professionals who are using this compound in behavioral assays and may be encountering unexpected results. The following information is provided in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent potassium channel activator.[1] By opening potassium channels, it increases the efflux of potassium ions (K+) from neurons. This leads to hyperpolarization of the neuronal membrane, making it more negative and therefore less likely to fire an action potential.[2][3] This generally results in a dampening of neuronal excitability.[4]

Q2: What are the expected behavioral outcomes when administering a potassium channel activator like this compound?

A2: Based on the mechanism of action of potassium channel openers, a general reduction in neuronal activity is expected. In behavioral assays, this may manifest as:

  • Sedative-like effects: Reduced locomotor activity, lethargy.

  • Anxiolytic or antidepressant-like effects: While some potassium channel modulators are being investigated for depression, others have shown depressant-like effects in preclinical models.[5] For example, some potassium channel openers increase immobility time in the forced swimming test, which can be interpreted as a pro-depressive-like effect.

  • Cognitive effects: Potential impairments in learning and memory tasks that require high levels of neuronal activity.

It is crucial to have a clear hypothesis about the expected behavioral effects based on the specific assay and the neural circuits involved.

Troubleshooting Unexpected Results

Q3: My animals are showing hyperactivity or seizures after this compound administration. Why is this happening?

A3: This is a highly unexpected result, as a potassium channel activator should decrease neuronal excitability. Here are some potential causes and troubleshooting steps:

  • Off-Target Effects: this compound may have off-target effects on other receptors or ion channels that are excitatory in nature. The literature on off-target effects of specific potassium channel openers is limited, but it's a known phenomenon in pharmacology.

    • Troubleshooting:

      • Conduct a literature search for any known off-target effects of this compound or structurally similar compounds.

      • Consider using a different, structurally unrelated potassium channel activator to see if the effect is reproducible.

      • If possible, perform in vitro assays to screen this compound against a panel of common CNS targets.

  • Metabolites: A metabolite of this compound could have a different pharmacological profile and be causing the excitatory effects.

    • Troubleshooting:

      • Investigate the metabolic profile of this compound.

      • Analyze plasma or brain tissue for the presence of major metabolites and assess their activity.

  • Paradoxical Excitation: In some specific neuronal circuits, hyperpolarization of inhibitory interneurons could lead to disinhibition of excitatory pathways, resulting in a net excitatory effect.

    • Troubleshooting:

      • This is a complex neurophysiological question. Consider using techniques like in vivo electrophysiology or c-Fos mapping to identify the brain regions and cell types being affected by this compound.

Q4: I am observing no behavioral effect at doses that should be pharmacologically active. What could be the issue?

A4: A lack of a behavioral phenotype can be frustrating. Here are some factors to consider:

  • Pharmacokinetics: The compound may not be reaching the brain in sufficient concentrations.

    • Troubleshooting:

      • Blood-Brain Barrier Penetration: Verify that this compound can cross the blood-brain barrier. If this information is not available, you may need to conduct pharmacokinetic studies to measure brain and plasma concentrations of the compound.

      • Route of Administration and Formulation: Ensure the route of administration (e.g., i.p., p.o., i.v.) is appropriate and that the vehicle used for formulation is not trapping the compound.

  • Target Engagement: The compound may be reaching the brain but not engaging its target potassium channels at the administered dose.

    • Troubleshooting:

      • Dose-Response Curve: Perform a dose-response study with a wider range of doses.

      • Biomarkers: If available, use a biomarker to confirm target engagement. For example, a clinical trial with the KATP channel activator diazoxide used insulin sensitivity as a potential surrogate marker of target engagement.

  • Behavioral Assay Sensitivity: The chosen behavioral assay may not be sensitive enough to detect the effects of this compound.

    • Troubleshooting:

      • Consider using a different behavioral paradigm. For example, if you are not seeing an effect in a locomotor activity test, you might try a more sensitive test of motor coordination or anxiety-like behavior.

Q5: The behavioral effects of this compound are highly variable between animals. How can I reduce this variability?

A5: High inter-individual variability can mask true drug effects. Here are some common sources of variability and how to address them:

  • Experimental Conditions:

    • Troubleshooting:

      • Standardize Procedures: Ensure that all experimental procedures, including animal handling, injection timing, and behavioral testing, are strictly standardized.

      • Environmental Factors: Control for environmental variables such as lighting, noise, and temperature in the testing room.

  • Animal-Specific Factors:

    • Troubleshooting:

      • Age, Sex, and Strain: Use animals of the same age, sex, and genetic strain.

      • Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect their behavior.

  • Pharmacokinetic Variability:

    • Troubleshooting:

      • Differences in metabolism and drug distribution can contribute to variability. While difficult to control, being aware of this possibility is important when interpreting data.

Data Presentation: Hypothetical Dose-Response Effects of a Potassium Channel Activator

The following table summarizes hypothetical quantitative data from a locomotor activity study to illustrate a potential dose-response relationship for a compound like this compound.

Treatment GroupDose (mg/kg)Mean Total Distance Traveled (cm) ± SEM
Vehicle03500 ± 250
This compound13200 ± 300
This compound32500 ± 200
This compound101500 ± 150**
p < 0.05, ** p < 0.01 compared to Vehicle

Experimental Protocols

Protocol 1: Open Field Test for Locomotor Activity

  • Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material. The arena is equipped with an automated tracking system (e.g., video camera and software) to record the animal's movement.

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route of administration. Allow for an appropriate pretreatment time based on the compound's pharmacokinetics.

  • Testing: Place the animal in the center of the open field arena and record its activity for a set duration (e.g., 15-30 minutes).

  • Data Analysis: The primary dependent variable is the total distance traveled. Other measures such as time spent in the center versus the periphery of the arena can also be analyzed to assess anxiety-like behavior.

Mandatory Visualizations

Signaling Pathway of a Potassium Channel Activator

G Simplified Signaling Pathway of this compound Brl55834 This compound K_Channel Potassium Channel (e.g., KATP) Brl55834->K_Channel Activates K_Efflux K+ Efflux K_Channel->K_Efflux Increases Hyperpolarization Neuronal Hyperpolarization K_Efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes Behavioral_Outcome Altered Behavioral Outcome Reduced_Excitability->Behavioral_Outcome Results in G Experimental Workflow for a Behavioral Assay Start Start Acclimation Animal Acclimation Start->Acclimation Drug_Admin Drug Administration (this compound or Vehicle) Acclimation->Drug_Admin Pretreatment Pretreatment Period Drug_Admin->Pretreatment Behavioral_Test Behavioral Testing (e.g., Open Field) Pretreatment->Behavioral_Test Data_Collection Data Collection (Automated Tracking) Behavioral_Test->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis End End Data_Analysis->End G Troubleshooting Unexpected Hyperactivity Unexpected_Result Unexpected Result: Hyperactivity/Seizures Potential_Cause1 Off-Target Effects Unexpected_Result->Potential_Cause1 Potential_Cause2 Active Metabolites Unexpected_Result->Potential_Cause2 Potential_Cause3 Paradoxical Excitation Unexpected_Result->Potential_Cause3 Troubleshooting1 Screen for Off-Target Binding Potential_Cause1->Troubleshooting1 Troubleshooting2 Metabolite Profiling Potential_Cause2->Troubleshooting2 Troubleshooting3 In Vivo Electrophysiology/ c-Fos Mapping Potential_Cause3->Troubleshooting3

References

Brl 55834 stability and storage best practices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of BRL 55834, a potent potassium channel activator. Adherence to these best practices is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1]

Q2: How should I store this compound once it is in solution?

A2: this compound in solvent should be stored at -80°C and is stable for up to 1 year under these conditions.[1] To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: Is this compound sensitive to light?

Q4: What is the recommended procedure for preparing a stock solution of this compound?

A4: To prepare a stock solution, it is advisable to use a high-purity, anhydrous solvent. The choice of solvent will depend on the specific experimental requirements. Ensure the solid compound has equilibrated to room temperature before opening the vial to prevent condensation of atmospheric moisture. For detailed instructions on preparing stock solutions, refer to the experimental protocols section.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound due to improper storage.Verify that the compound has been stored according to the recommended conditions (-20°C for solid, -80°C for solutions).[1] If storage conditions were not optimal, consider using a fresh vial of the compound.
Repeated freeze-thaw cycles of the stock solution.Prepare new aliquots of the stock solution from a fresh solid sample. Avoid using a stock solution that has undergone multiple freeze-thaw cycles.
Precipitation observed in the stock solution upon thawing. The concentration of the stock solution may be too high for the chosen solvent at lower temperatures.Gently warm the solution and sonicate to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration.
The solvent may have absorbed moisture, reducing the solubility of this compound.Use fresh, anhydrous solvent to prepare a new stock solution.

Experimental Protocols

Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C for up to 1 year.[1]

Visual Guides

This compound Storage and Handling Workflow

BRL55834_Workflow This compound Storage and Handling Workflow cluster_storage Storage cluster_handling Handling Solid Solid this compound (-20°C for 3 years) Equilibrate Equilibrate to Room Temp Solid->Equilibrate Solution This compound in Solvent (-80°C for 1 year) Weigh Weigh Solid Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Aliquot->Solution Store

Caption: Workflow for proper storage and handling of this compound.

This compound as a Potassium Channel Activator: Signaling Pathway

BRL55834_Signaling Mechanism of Action: this compound BRL55834 This compound K_Channel ATP-sensitive Potassium Channel (KATP) BRL55834->K_Channel activates Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization leads to Ca_Channel Voltage-Gated Calcium Channel (VGCC) Hyperpolarization->Ca_Channel inhibits Ca_Influx Decreased Calcium Influx Ca_Channel->Ca_Influx results in Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) Ca_Influx->Cellular_Response causes

Caption: Simplified signaling pathway of this compound as a potassium channel activator.

References

Technical Support Center: Overcoming Solubility Challenges with BRL 55834 for In-Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with BRL 55834 in in-vivo experimental settings. Our goal is to equip researchers with the necessary information to successfully formulate and administer this potent potassium channel activator in their studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in-vivo studies?

A1: this compound is a potent potassium channel activator that has shown efficacy as a bronchodilator in preclinical studies.[1] Like many small molecule compounds, this compound has limited aqueous solubility, which can present a significant challenge for achieving the desired concentrations for in-vivo administration, potentially leading to precipitation, inaccurate dosing, and poor bioavailability.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar compounds.[3]

Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer like PBS or saline. What should I do?

A4: This is a common issue known as "crashing out," where the compound is no longer soluble as the solvent composition changes to a more aqueous environment. To overcome this, a co-solvent system is highly recommended for in-vivo formulations. A widely suggested formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.

Q5: How does this compound exert its therapeutic effect?

A5: this compound is an ATP-sensitive potassium (KATP) channel activator.[1] By opening these channels on the membrane of smooth muscle cells, such as those in the airways, it allows potassium ions to flow out of the cell. This leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium ions. The resulting decrease in intracellular calcium leads to muscle relaxation and, in the case of airways, bronchodilation.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound for in-vivo experiments.

Issue Potential Cause Troubleshooting Steps & Solutions
This compound powder will not dissolve in the initial solvent. The chosen solvent has low solubilizing power for this compound.1. Confirm the solvent: Ensure you are using 100% anhydrous DMSO as the initial solvent. 2. Mechanical assistance: Vortex the solution vigorously. 3. Gentle warming: Warm the solution in a 37°C water bath for 5-10 minutes. Caution: Avoid excessive heat which may degrade the compound. 4. Sonication: Use a sonicator bath to aid in dissolution.
The this compound solution is cloudy or contains visible particles after dilution. The compound has precipitated out of the solution upon addition to the aqueous vehicle ("crashing out").1. Utilize a co-solvent system: Prepare a formulation with co-solvents to maintain solubility. A common starting point is 5-10% DMSO, 30-40% PEG300, and 5% Tween 80 in saline or PBS. 2. Order of addition is critical: Always add the DMSO stock solution to the pre-mixed co-solvent vehicle. Never add the aqueous solution directly to the DMSO stock. 3. Slow addition and constant mixing: Add the DMSO stock solution dropwise to the vehicle while continuously vortexing.
The final formulation is viscous and difficult to inject. The concentration of PEG300 or other excipients is too high.1. Adjust the formulation ratio: Decrease the percentage of PEG300 and increase the percentage of the aqueous component (saline/PBS). Ensure the final DMSO concentration remains as low as possible (ideally ≤10%). 2. Consider a different co-solvent: In some cases, PEG400 may be used, which has a slightly different viscosity.
Inconsistent results or lower than expected efficacy in animal studies. Poor bioavailability due to precipitation at the injection site or in the bloodstream.1. Visually inspect the formulation: Before each injection, ensure the solution is clear and free of any particulates. 2. Optimize the formulation: Further reduce the final concentration of this compound if solubility issues are suspected. It may be necessary to increase the dosing volume (within acceptable limits for the animal model) to administer the total required dose. 3. Prepare fresh formulations: Do not store diluted formulations for extended periods, as the compound may precipitate over time. Prepare the final dosing solution fresh on the day of the experiment.

Quantitative Solubility Data

The following table summarizes the available solubility information for this compound. Note: Specific quantitative values in mg/mL are not consistently reported in the literature; the data below is based on information from chemical suppliers and research articles.

Solvent/Vehicle Solubility Source/Notes
DMSO Soluble (up to 50 mM stock solution referenced)
Water Insoluble/Poorly SolubleInferred from the need for co-solvent systems.
Ethanol Data not available
PBS (Phosphate-Buffered Saline) Insoluble/Poorly SolubleRequires a co-solvent system for stability.

Experimental Protocols

Protocol for Preparing a this compound Formulation for Intravenous (IV) Injection in Rodents

This protocol provides a starting point for developing a suitable in-vivo formulation. The final concentrations of excipients should be optimized based on tolerability and solubility for your specific experimental needs.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile 0.9% Saline or PBS (pH 7.4)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Prepare the Co-Solvent Vehicle:

    • In a sterile vial, prepare the vehicle by combining the excipients. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, you would mix:

      • 400 µL PEG300

      • 50 µL Tween 80

      • 450 µL Sterile Saline

    • Vortex the vehicle thoroughly until it is a clear, homogenous solution.

  • Prepare the this compound Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Gentle warming and vortexing may be necessary.

  • Prepare the Final Dosing Solution:

    • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the dosing solution.

    • Slowly add the calculated volume of the this compound stock solution to the prepared co-solvent vehicle while vortexing. For the example formulation above, you would add 100 µL of the stock solution to 900 µL of the vehicle.

    • Continue to vortex for 1-2 minutes to ensure complete mixing.

    • Visually inspect the final solution to ensure it is clear and free of any precipitation before administration.

Visualizations

Signaling Pathway of this compound in Airway Smooth Muscle

BRL55834_Pathway BRL55834 This compound KATP_Channel ATP-Sensitive K+ Channel (Kir6.x/SUR) BRL55834->KATP_Channel Activates K_efflux K+ Efflux KATP_Channel->K_efflux Membrane Cell Membrane Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_Channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Opening Ca_influx Ca2+ Influx (Inhibited) Ca_Channel->Ca_influx Intra_Ca ↓ Intracellular [Ca2+] Ca_influx->Intra_Ca Relaxation Airway Smooth Muscle Relaxation Intra_Ca->Relaxation

Caption: this compound activates KATP channels leading to airway smooth muscle relaxation.

Experimental Workflow for Troubleshooting Solubility Issues

Solubility_Workflow Start Start: Prepare this compound for In-Vivo Study Prepare_Stock Prepare Stock Solution in 100% DMSO Start->Prepare_Stock Is_Dissolved Is the stock solution clear? Prepare_Stock->Is_Dissolved Troubleshoot_Stock Troubleshoot: - Vortex - Gentle Warming (37°C) - Sonicate Is_Dissolved->Troubleshoot_Stock No Prepare_Vehicle Prepare Co-Solvent Vehicle (e.g., PEG300, Tween 80, Saline) Is_Dissolved->Prepare_Vehicle Yes Troubleshoot_Stock->Prepare_Stock Mix_Solutions Slowly add stock solution to vehicle with vortexing Prepare_Vehicle->Mix_Solutions Is_Final_Clear Is the final formulation clear? Mix_Solutions->Is_Final_Clear Troubleshoot_Final Troubleshoot: - Adjust co-solvent ratios - Lower final concentration - Check order of addition Is_Final_Clear->Troubleshoot_Final No Administer Ready for Administration Is_Final_Clear->Administer Yes Troubleshoot_Final->Mix_Solutions

Caption: A logical workflow for preparing and troubleshooting this compound formulations.

References

Technical Support Center: Minimizing Side Effects of Brl 55834 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability:

Extensive literature searches for "Brl 55834" have revealed a significant scarcity of published research on its side effects in animal models. The primary available study, dating back to 1998, suggests that this compound has minimal and statistically insignificant cardiovascular side effects in guinea pigs being treated for asthma-like conditions.[1] Information regarding alternative names or more recent, detailed toxicological studies is not publicly available.

Due to this lack of specific data for this compound, this technical support center has been developed as a comprehensive template. It uses a hypothetical potassium channel activator, "Compound KPA-101," to illustrate the structure and type of information that would be provided if more data were available. This framework is designed to be adapted by researchers as more information on this compound or similar compounds emerges.

Frequently Asked Questions (FAQs) for Compound KPA-101 (Hypothetical)

Q1: We are observing unexpected hypotension in our rodent models following administration of KPA-101. What is the recommended course of action?

A1: Hypotension is a potential side effect of systemic potassium channel activation, leading to vasodilation. To mitigate this, consider the following troubleshooting steps:

  • Dose Reduction: The most straightforward approach is to perform a dose-response study to find the minimum effective dose with the least impact on blood pressure.

  • Route of Administration: If using systemic administration (e.g., intravenous, intraperitoneal), consider localized delivery (e.g., intratracheal for respiratory studies) to minimize systemic exposure.

  • Infusion Rate: For intravenous administration, a slower infusion rate can prevent a rapid drop in blood pressure.

  • Co-administration with a Vasoconstrictor: In some experimental paradigms, co-administration of a mild vasoconstrictor may be possible, but this should be carefully validated to ensure it does not interfere with the primary experimental outcomes.

Q2: Our animals are showing signs of hyperglycemia after repeated dosing with KPA-101. Is this a known side effect and how can it be managed?

A2: Yes, hyperglycemia can occur with some potassium channel activators that affect ATP-sensitive potassium (K-ATP) channels in pancreatic beta-cells, leading to reduced insulin secretion.

  • Monitoring: Regularly monitor blood glucose levels to quantify the effect.

  • Selective Agonists: If possible, consider using a more selective agonist for the target potassium channel subtype that is not prevalent in pancreatic tissue.

  • Dietary Control: For long-term studies, ensure the animal's diet is controlled and consistent.

  • Consult Literature: Review literature for potassium channel activators with a similar mechanism of action to understand potential off-target effects on glucose homeostasis.

Q3: Is there a potential for cardiac side effects with KPA-101, and what should we monitor?

A3: While KPA-101 is designed for non-cardiac targets, off-target effects on cardiac potassium channels are possible.

  • ECG Monitoring: For acute studies, monitor electrocardiograms (ECG) for any changes in heart rate, PR interval, or QT interval.

  • Cardiovascular Telemetry: For chronic studies, the use of implantable telemetry devices provides continuous monitoring of cardiovascular parameters without the stress of repeated handling.

  • Histopathology: At the end of the study, perform histopathological analysis of cardiac tissue to check for any morphological changes.

Troubleshooting Guides

Issue: Unexpected Sedation or Ataxia
  • Observation: Animals appear lethargic, have an unsteady gait, or show reduced motor activity following KPA-101 administration.

  • Potential Cause: Off-target effects on potassium channels in the central or peripheral nervous system.

  • Troubleshooting Steps:

    • Neurological Function Tests: Perform a simple set of neurological tests (e.g., righting reflex, beam walking test) to quantify the effect.

    • Dose-Response and Time-Course: Determine if the effect is dose-dependent and its duration. This will help in scheduling other experimental procedures when the sedative effects are minimal.

    • Vehicle Control: Ensure that the vehicle used for dissolving KPA-101 is not causing these effects.

Issue: Local Irritation at the Injection Site
  • Observation: Redness, swelling, or inflammation at the site of subcutaneous or intramuscular injection.

  • Potential Cause: The formulation of KPA-101 (e.g., pH, solvent) may be causing local tissue irritation.

  • Troubleshooting Steps:

    • Formulation Adjustment: Adjust the pH of the vehicle to be as close to physiological pH as possible. Consider using alternative, less irritating solvents.

    • Injection Volume and Site Rotation: Reduce the volume of the injection and rotate the injection sites for subsequent doses.

    • Dilution: If possible, dilute the compound to a larger volume (while staying within acceptable volume limits for the animal model) to reduce its concentration at the injection site.

Data Presentation

Table 1: Hypothetical Side Effect Profile of Compound KPA-101 in Rodent Models and Potential Mitigation Strategies

Side EffectAnimal ModelRoute of AdministrationDose RangeMitigation StrategyOutcome of Mitigation
Hypotension Sprague-Dawley RatIntravenous1-5 mg/kgSlower infusion rate (over 10 min)20% reduction in mean arterial pressure drop
Co-administration of phenylephrine (low dose)Maintained blood pressure within 10% of baseline
Hyperglycemia C57BL/6 MouseIntraperitoneal (Chronic, 14 days)10 mg/kg/daySwitch to a more selective analog (KPA-102)Blood glucose levels remained within normal range
Tachycardia Beagle DogOral2-8 mg/kgPre-treatment with a beta-blocker (propranolol)Heart rate increase was reduced by 50%

Experimental Protocols

Protocol: Assessment of Cardiovascular Parameters in Conscious, Telemetered Rats

  • Animal Model: Male Wistar rats (250-300g).

  • Surgical Implantation:

    • Anesthetize the rat using isoflurane (2-3% in oxygen).

    • Surgically implant a telemetry transmitter (e.g., DSI PhysioTel™) with the blood pressure catheter inserted into the abdominal aorta and ECG leads placed in a lead II configuration.

    • Allow a recovery period of at least 7 days post-surgery.

  • Acclimatization:

    • House the animals individually in their home cages placed on the telemetry receivers.

    • Allow the animals to acclimate to the experimental room for at least 48 hours before the start of the experiment.

  • Data Acquisition:

    • Record baseline cardiovascular data (blood pressure, heart rate, ECG) for at least 24 hours prior to dosing.

    • Prepare the dosing solution of KPA-101 in the appropriate vehicle (e.g., 20% DMSO in saline).

    • Administer KPA-101 or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Continuously record cardiovascular parameters for at least 24 hours post-dosing.

  • Data Analysis:

    • Analyze the data in appropriate time bins (e.g., 15-minute averages).

    • Compare the post-dose data to the pre-dose baseline for each animal.

    • Statistically analyze the differences between the KPA-101 treated group and the vehicle control group.

Mandatory Visualizations

experimental_workflow cluster_pre_exp Pre-Experiment cluster_exp Experiment cluster_post_exp Post-Experiment animal_model Select Animal Model (e.g., Wistar Rat) telemetry_sx Telemetry Device Surgical Implantation animal_model->telemetry_sx recovery Post-Surgical Recovery (7 days) telemetry_sx->recovery acclimatization Acclimatization to Experimental Setup (48h) recovery->acclimatization baseline Record Baseline Cardiovascular Data (24h) acclimatization->baseline dosing Administer Compound (KPA-101 or Vehicle) baseline->dosing post_dose_rec Continuous Post-Dose Data Recording (24h) dosing->post_dose_rec data_analysis Data Analysis (Time Bins, Statistical Comparison) post_dose_rec->data_analysis reporting Reporting of Findings data_analysis->reporting

Caption: Workflow for assessing cardiovascular side effects.

signaling_pathway cluster_cell Vascular Smooth Muscle Cell cluster_side_effect Systemic Side Effect KPA101 Compound KPA-101 K_channel Potassium Channel KPA101->K_channel Activates Hyperpolarization Membrane Hyperpolarization K_channel->Hyperpolarization Leads to Ca_channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Reduces Vasodilation Vasodilation Ca_influx->Vasodilation Causes Hypotension Hypotension Vasodilation->Hypotension Results in

Caption: Hypothetical mechanism of KPA-101-induced hypotension.

References

Navigating Confounding Variables in Selective Potassium Channel Activator Research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals, meticulous experimental design and control are paramount to generating valid and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and control for confounding variables in your research on selective potassium channel activators, with a specific focus on compounds like Brl 55834.

Frequently Asked Questions (FAQs)

Q1: What is a confounding variable in the context of potassium channel activator research?

A1: A confounding variable is an external factor that can influence both the independent variable (the potassium channel activator, e.g., this compound) and the dependent variable (the measured outcome, e.g., bronchodilation), leading to a spurious association. For instance, if a group of animals treated with a potassium channel activator is also under more stress than the control group, stress becomes a confounding variable as it can independently affect physiological responses like airway resistance.

Q2: What are some common confounding variables to consider in preclinical studies with compounds like this compound?

A2: Common confounding variables in preclinical pharmacology studies include:

  • Animal-related factors: Age, sex, genetic background, microbiome, and underlying health status of the animal models.

  • Environmental factors: Caging conditions, diet, light-dark cycles, and noise levels.

  • Procedural factors: Route and timing of drug administration, handling stress, and the skill of the technical staff.

  • Measurement factors: Calibration of instruments, observer bias, and the timing of sample collection.

Q3: How can I control for off-target effects of a selective potassium channel activator?

A3: While a compound may be described as "selective," it can still have off-target effects, which act as a form of confounding. To control for these:

  • Dose-response studies: Establish the lowest effective dose to minimize off-target binding.

  • Use of a structurally related inactive compound: This can help differentiate the specific effects of potassium channel activation from non-specific chemical effects.

  • Knockout/knockdown models: Use animal models where the target potassium channel is absent or its expression is reduced to confirm that the observed effects are mediated through the intended target.

  • Phenotypic anchoring: Compare the observed physiological effects with the known functions of the target potassium channel.

Troubleshooting Guides

Issue 1: High variability in experimental results between batches of animals.

  • Possible Cause: Uncontrolled confounding variables related to the animals or their environment.

  • Troubleshooting Steps:

    • Standardize Animal Characteristics: Ensure all animals are from the same supplier, have a similar age and weight, and are of the same sex (or that sex is balanced across groups and included as a variable in the analysis).

    • Acclimatize Animals: Allow for a sufficient acclimatization period (typically 1-2 weeks) in the experimental facility before starting the study.

    • Control Environmental Conditions: Maintain consistent temperature, humidity, lighting, and noise levels for all animal housing.

    • Randomize Animal Allocation: Use a formal randomization process to assign animals to treatment and control groups to minimize selection bias.

Issue 2: Inconsistent physiological readings (e.g., blood pressure, airway resistance) after administration of this compound.

  • Possible Cause: Procedural inconsistencies or cardiovascular side-effects. While one study noted that this compound had minimal statistically significant side-effects on the cardiovascular system, individual animal responses can vary.[1]

  • Troubleshooting Steps:

    • Refine Administration Technique: Ensure the route and speed of administration are consistent for all animals. For intravenous injections, use a syringe pump for precise control.

    • Monitor Cardiovascular Parameters: Continuously monitor heart rate and blood pressure to assess for potential cardiovascular effects that could confound the primary outcome.

    • Control for Anesthesia: If anesthesia is used, ensure the type, depth, and duration are consistent across all animals, as anesthetics can interact with potassium channel activators and affect physiological readouts.

Experimental Protocols & Data Presentation

While detailed, recent experimental protocols for this compound are not widely available, the following provides a generalized workflow and data organization template based on common practices in pharmacological research.

Experimental Workflow for Assessing Bronchodilator Effects

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis animal_selection Animal Selection (e.g., Guinea Pigs) acclimatization Acclimatization animal_selection->acclimatization randomization Randomization into Groups acclimatization->randomization pretreatment Pre-treatment (e.g., Anesthesia, Vehicle) randomization->pretreatment treatment Treatment (this compound or Control) pretreatment->treatment challenge Bronchoconstrictor Challenge (e.g., Histamine) treatment->challenge measurement Measure Airway Resistance challenge->measurement data_collection Data Collection measurement->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results Interpretation stat_analysis->results

Caption: A generalized experimental workflow for in vivo assessment of a potassium channel activator.

Data Summary Table

To ensure clear and comparable data, use a structured table to summarize your quantitative findings.

Treatment GroupN (animals)Dose (mg/kg)Baseline Airway Resistance (cmH2O/mL/s)Post-Treatment Airway Resistance (cmH2O/mL/s)% Changep-value
Vehicle Control100Mean ± SEMMean ± SEMMean ± SEMN/A
This compound101Mean ± SEMMean ± SEMMean ± SEMvs. Control
This compound105Mean ± SEMMean ± SEMMean ± SEMvs. Control
This compound1010Mean ± SEMMean ± SEMMean ± SEMvs. Control

Signaling Pathway

Generalized Signaling Pathway for a Potassium Channel Activator

Potassium channel activators typically function by increasing the open probability of potassium channels in the cell membrane. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.

signaling_pathway activator Potassium Channel Activator (e.g., this compound) k_channel Potassium Channel activator->k_channel binds to and opens k_efflux K+ Efflux k_channel->k_efflux hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) hyperpolarization->cellular_response leads to

Caption: A simplified diagram of the mechanism of action for a potassium channel activator.

By carefully considering and controlling for potential confounding variables, researchers can enhance the reliability and validity of their findings in the study of selective potassium channel activators.

References

Technical Support Center: Refining HPLC Protocols for Brl 55834 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) protocols for the analysis of Brl 55834.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Issue 1: Poor Peak Shape - Tailing

Q1: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

A: Peak tailing, where a peak is asymmetrical with a trailing edge broader than the leading edge, is a common issue in HPLC that can affect accurate quantification.[1] For this compound, this could stem from several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a frequent cause of tailing.[1] Specifically, basic compounds can interact with residual acidic silanol groups on the surface of silica-based columns.[1][2]

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.[3] For acidic analytes, the mobile phase pH should be at least one to two units below the analyte's pKa to ensure it is in a single, un-ionized form.

      • Use of Additives: Incorporating additives like triethylamine (TEA) into the mobile phase can mask the silanol groups and improve peak shape.

      • Column Choice: Consider using a column with end-capping, which deactivates most of the residual silanols. Polar-embedded or polar-endcapped columns can also enhance the retention of polar compounds and improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the injection volume or the concentration of the this compound standard and sample solutions.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing that affects all peaks in the chromatogram.

    • Solution:

      • Guard Column: Employ a guard column to protect the analytical column from strongly retained impurities.

      • Column Washing: Flush the column with a strong solvent to remove contaminants. If the column is old or has been used extensively, its performance may be degraded and it may need to be replaced.

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing, especially for early eluting peaks.

    • Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.

Issue 2: Inconsistent Retention Times

Q2: I am observing a drift or fluctuation in the retention time of this compound across different injections. What could be causing this?

A: Fluctuating retention times can compromise the reliability of your analytical method. Common causes include:

  • Mobile Phase Issues:

    • Inconsistent Composition: Improperly prepared or inadequately mixed mobile phase can lead to shifts in retention. Ensure accurate measurement and thorough mixing of all mobile phase components.

    • Degradation: The mobile phase can degrade over time. It is advisable to prepare fresh mobile phase daily.

    • pH Instability: If using a buffer, ensure it has sufficient capacity to maintain a stable pH. The mobile phase pH is crucial as it influences the ionization state of analytes.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses can cause retention time drift.

    • Solution: Equilibrate the column with at least 10-15 column volumes of the mobile phase, or until a stable baseline is achieved.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Pump and System Leaks: Leaks in the HPLC system can lead to pressure fluctuations and, consequently, variable flow rates and retention times.

    • Solution: Regularly inspect the pump, injector, and all connections for any signs of leaks.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A: For a small molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is a common and effective starting point. You can begin with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent, is often used to effectively separate compounds with varying polarities.

Q2: How do I validate my HPLC method for this compound analysis?

A: Method validation demonstrates that your analytical procedure is suitable for its intended purpose. According to ICH guidelines, key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: My this compound sample is very polar. What modifications can I make to my RP-HPLC method to improve retention?

A: Retaining and separating very polar, hydrophilic molecules can be challenging in reversed-phase chromatography. If this compound is eluting too early (at or near the void volume), consider the following:

  • Highly Aqueous Mobile Phases: Increase the proportion of the aqueous component in your mobile phase. However, be aware of "phase collapse" with traditional C18 columns when using very high water content (typically >95%).

  • Polar-Embedded or Polar-Endcapped Columns: These columns are designed to be more stable in highly aqueous mobile phases and can provide better retention for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. This technique is excellent for retaining very polar compounds.

  • Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can increase the retention of charged analytes on a reverse-phase column.

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis (Example)

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time (n=6) ≤ 1.0%

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 2: Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Extract the analyte using a suitable solvent and procedure (e.g., sonication, vortexing).

  • Filter the sample extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Protocol 3: Stability-Indicating Method Development (Forced Degradation Study)

To develop a stability-indicating method, this compound should be subjected to stress conditions to produce potential degradation products.

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl and heat at 60 °C for a specified period. Neutralize the solution before injection.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH and heat at 60 °C for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 105 °C) for a specified period.

  • Photolytic Degradation: Expose a solution of this compound to UV light.

Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent peak of this compound.

Visualization

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing) check_all_peaks Affects all peaks? start->check_all_peaks system_issue System Issue (Frit, Tubing, Detector) check_all_peaks->system_issue Yes specific_peak_issue Analyte-Specific Issue check_all_peaks->specific_peak_issue No check_column Column Degradation? system_issue->check_column check_overload Column Overload? specific_peak_issue->check_overload reduce_conc Reduce Concentration/ Injection Volume check_overload->reduce_conc Yes check_mobile_phase Mobile Phase pH Appropriate? check_overload->check_mobile_phase No resolve Problem Resolved reduce_conc->resolve adjust_ph Adjust pH/ Add Modifier check_mobile_phase->adjust_ph No check_mobile_phase->check_column Yes adjust_ph->resolve replace_column Replace Column/ Use Guard Column check_column->replace_column Yes check_column->resolve No replace_column->resolve

Caption: Troubleshooting workflow for HPLC peak tailing.

Brl55834_Signaling_Pathway brl This compound k_channel ATP-sensitive K+ Channel (KATP) brl->k_channel Activates hyperpolarization Membrane Hyperpolarization k_channel->hyperpolarization Leads to ca_channel Voltage-gated Ca2+ Channels (VGCC) hyperpolarization->ca_channel Inhibits ca_influx Ca2+ Influx ca_channel->ca_influx smooth_muscle Smooth Muscle Contraction ca_influx->smooth_muscle Reduces relaxation Smooth Muscle Relaxation (e.g., Bronchodilation) smooth_muscle->relaxation

Caption: Hypothetical signaling pathway of this compound.

References

Addressing variability in behavioral responses to Brl 55834.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in behavioral responses observed during experiments with Brl 55834.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is described as a selective potassium channel activator.[1][2] Its primary mechanism of action is to open potassium channels in cell membranes, leading to hyperpolarization and subsequent relaxation of smooth muscle, as demonstrated in studies on airway leakage.[1]

Q2: I am observing significant inter-individual differences in the behavioral responses to this compound. What are the potential sources of this variability?

Variability in behavioral responses to any pharmacological agent can arise from a multitude of factors. While specific data on this compound's behavioral effects are limited, general principles suggest the following potential sources of variability:

  • Genetic Background: Polymorphisms in the genes encoding the target potassium channels or metabolizing enzymes can lead to differential responses.

  • Animal Model: The species, strain, age, and sex of the experimental animals can significantly influence behavioral outcomes.

  • Route of Administration and Pharmacokinetics: The method of drug delivery (e.g., intravenous, intraperitoneal, oral) and the resulting absorption, distribution, metabolism, and excretion (ADME) profile can cause variability in drug exposure at the target site.

  • Experimental Conditions: Factors such as housing conditions, diet, time of day for testing, and handling stress can all contribute to behavioral variability.

  • Baseline Behavioral State: The initial behavioral state of the animal can influence its response to a drug. For example, an already anxious animal might respond differently to an anxiolytic compound than a less anxious one.

Q3: Are there any known off-target effects of this compound that could contribute to behavioral variability?

While primarily known as a potassium channel activator, this compound has been shown to antagonize signaling pathways induced by cancer-associated fibroblasts, specifically affecting FAK, AKT, and MAPK signaling.[3] These pathways are involved in a wide range of cellular processes, and their modulation in the central nervous system could potentially contribute to behavioral effects and variability.

Troubleshooting Guides

Issue 1: High variability in locomotor activity after this compound administration.
Potential Cause Troubleshooting Step
Inconsistent Drug Administration Ensure precise and consistent administration technique (e.g., injection volume, speed, and location). For oral administration, confirm ingestion.
Stress-Induced Hyperactivity Acclimate animals to the testing environment and handling procedures for a sufficient period before the experiment.
Circadian Rhythm Effects Conduct all behavioral testing at the same time of day to minimize variations due to the animal's natural activity cycle.
Differential Metabolism Consider using a more genetically homogenous animal strain if significant inter-individual metabolic differences are suspected.
Issue 2: Lack of a clear dose-response relationship in our behavioral assay.
Potential Cause Troubleshooting Step
Inappropriate Dose Range The selected doses may be too high (ceiling effect) or too low (floor effect). Conduct a pilot study with a wider range of doses.
Pharmacokinetic Issues The drug may have poor bioavailability or a short half-life. Consider a different route of administration or a formulation that improves its pharmacokinetic profile.
Complex Biphasic Effects Some compounds exhibit biphasic dose-response curves (e.g., stimulatory at low doses, inhibitory at high doses). Test a wider range of doses with smaller increments.
Assay Insensitivity The chosen behavioral assay may not be sensitive enough to detect the effects of this compound. Consider using a different or more refined behavioral test.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Locomotor Activity

Treatment Group Dose (mg/kg) Mean Distance Traveled (cm) ± SEM n
Vehicle01500 ± 12010
This compound11450 ± 13510
This compound51100 ± 10010
This compound10800 ± 9010

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in an Open Field Test
  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-reflective material, equipped with an overhead video camera and tracking software.

  • Animals: Male C57BL/6 mice, 8-10 weeks old, housed in groups of 4-5 with ad libitum access to food and water.

  • Acclimation: Handle mice for 5 minutes daily for 5 days prior to testing. Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle (e.g., saline with 5% DMSO) via intraperitoneal injection 30 minutes before the test.

  • Procedure:

    • Place a single mouse in the center of the open field.

    • Allow the mouse to explore freely for 10 minutes.

    • Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency using the tracking software.

    • Thoroughly clean the arena with 70% ethanol between each trial.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound treated groups to the vehicle control group.

Visualizations

Signaling Pathway

Brl_55834_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Brl This compound K_channel K+ Channel Brl->K_channel activates FAK FAK Brl->FAK inhibits K_ion K+ K_channel->K_ion efflux AKT AKT FAK->AKT MAPK MAPK AKT->MAPK Cell_Motility Cell Motility / Behavioral Response MAPK->Cell_Motility Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Selection Animal Selection (Species, Strain, Sex, Age) Acclimation Acclimation & Handling Animal_Selection->Acclimation Drug_Admin Drug Administration (this compound or Vehicle) Acclimation->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Open Field) Drug_Admin->Behavioral_Test Data_Collection Data Collection (Automated Tracking) Behavioral_Test->Data_Collection Stats Statistical Analysis (ANOVA) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

References

Validation & Comparative

Comparing the efficacy of Brl 55834 with other 5-HT1A antagonists.

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Efficacy of 5-HT1A Antagonists: A Data-Driven Guide

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor superfamily, is a key target in the development of therapeutics for a range of neuropsychiatric disorders, including anxiety and depression.[1] Antagonists of this receptor have shown considerable promise in modulating serotonergic neurotransmission. This guide provides a comparative analysis of the efficacy of prominent 5-HT1A antagonists, with a focus on quantitative data to inform research and development professionals.

Disclaimer: Information regarding "Brl 55834" is not publicly available. Therefore, this guide utilizes WAY-100635, a potent and selective 5-HT1A antagonist, as a primary example for a comprehensive comparison with other known antagonists.

Quantitative Comparison of 5-HT1A Antagonists

The efficacy of a receptor antagonist is primarily determined by its binding affinity (Ki), selectivity for the target receptor over other receptors, and its functional activity (i.e., its ability to block agonist-induced responses). The following tables summarize key quantitative data for WAY-100635 and other notable 5-HT1A antagonists.

Table 1: Binding Affinity (Ki) for Human 5-HT1A Receptors

CompoundKi (nM)Notes
WAY-100635 0.39 - 0.84Potent and selective antagonist.[2][3]
Pindolol 6.4 - 8.9Also a non-selective beta-blocker.
Spiperone VariesPotent antagonist with high affinity for D2, 5-HT1A, and 5-HT2A receptors.

Table 2: Receptor Selectivity Profile

CompoundPrimary TargetOther Notable Affinities
WAY-100635 5-HT1A (pIC50 = 8.9)α1-adrenergic (pIC50 = 6.6), Dopamine D4 (agonist activity).
Pindolol 5-HT1A, 5-HT1B, β-adrenergicPartial agonist at β3 adrenoceptors.
Spiperone Dopamine D2High affinity for 5-HT1A and 5-HT2A receptors.

Signaling Pathways and Experimental Workflows

Understanding the downstream effects of 5-HT1A receptor antagonism is crucial for predicting in vivo efficacy. The following diagrams illustrate the canonical signaling pathway of the 5-HT1A receptor and a typical experimental workflow for characterizing antagonist properties.

G 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Serotonin Serotonin (Agonist) Serotonin->5HT1A_R Binds & Activates Antagonist 5-HT1A Antagonist (e.g., WAY-100635) Antagonist->5HT1A_R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates G Experimental Workflow for 5-HT1A Antagonist Characterization Start Start: Compound of Interest Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS Binding) Start->Functional_Assay Selectivity Selectivity Profiling (Counter-screening) Start->Selectivity Data_Analysis1 Determine Ki (Binding Affinity) Binding_Assay->Data_Analysis1 Data_Analysis2 Determine IC50 & Efficacy (Functional Potency) Functional_Assay->Data_Analysis2 In_Vivo In Vivo Studies (Behavioral Models) Data_Analysis1->In_Vivo Data_Analysis2->In_Vivo Data_Analysis3 Assess Off-Target Binding Selectivity->Data_Analysis3 Data_Analysis3->In_Vivo Conclusion Comprehensive Efficacy Profile In_Vivo->Conclusion

References

A Comparative Guide: Scopolamine versus Brl 55834 in Amnesia Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the research applications of scopolamine and Brl 55834, particularly within the field of amnesia and cognitive studies. While scopolamine is a cornerstone pharmacological tool for inducing amnesia in experimental models, there is a notable absence of published research investigating the effects of this compound on memory and cognition. This guide, therefore, provides a detailed overview of scopolamine's role in amnesia research and presents the known pharmacological profile of this compound, highlighting the current evidence gap that prevents a direct comparative analysis in the context of memory impairment.

Scopolamine: A Widely Utilized Muscarinic Antagonist for Modeling Amnesia

Scopolamine is a non-selective muscarinic receptor antagonist that is extensively used to induce temporary cognitive deficits and amnesia in both animal models and human subjects for research purposes.[1][2] Its ability to disrupt memory processes makes it a valuable tool for investigating the neurobiological underpinnings of memory and for screening potential nootropic and anti-amnesic drug candidates.[3][4]

Mechanism of Action in Inducing Amnesia

Scopolamine exerts its amnestic effects primarily by blocking muscarinic acetylcholine receptors in the brain.[1] Acetylcholine is a neurotransmitter that plays a crucial role in learning and memory formation. By antagonizing these receptors, scopolamine disrupts cholinergic neurotransmission, which is essential for synaptic plasticity and memory encoding. The hippocampus, a brain region critical for memory, is particularly rich in muscarinic receptors, making it a key target for scopolamine's effects. Beyond its primary anticholinergic action, scopolamine's impact on memory is also thought to involve indirect effects on other neurotransmitter systems, such as the glutamatergic and dopaminergic systems.

Scopolamine_Mechanism Scopolamine Scopolamine Muscarinic_Receptors Muscarinic Acetylcholine Receptors (M1-M5) Scopolamine->Muscarinic_Receptors Blocks Postsynaptic_Neuron Postsynaptic Neuron Muscarinic_Receptors->Postsynaptic_Neuron Activates Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptors Binds to Cholinergic_Neuron Presynaptic Cholinergic Neuron Cholinergic_Neuron->Acetylcholine Releases Memory_Impairment Amnesia / Memory Impairment Postsynaptic_Neuron->Memory_Impairment Leads to Disrupted Signaling &

Scopolamine's anticholinergic mechanism of action.
Experimental Protocols for Inducing Amnesia

Scopolamine-induced amnesia is a widely adopted model in preclinical research. Various behavioral assays are employed to assess the cognitive deficits induced by scopolamine. The specific protocols, including drug dosage and timing of administration, can vary depending on the animal model and the memory domain being investigated.

Behavioral AssayTypical Animal ModelScopolamine Dosage (i.p.)Key Measured Parameters
Morris Water Maze (MWM) Rats, Mice0.5 - 2 mg/kgEscape latency, path length to find the hidden platform, time spent in the target quadrant.
Passive Avoidance Test Rats, Mice0.3 - 3 mg/kgLatency to enter the dark compartment where an aversive stimulus was previously delivered.
Y-Maze Test Mice1 mg/kgSpontaneous alternation percentage, reflecting spatial working memory.
Novel Object Recognition (NOR) Mice1 mg/kgTime spent exploring a novel object versus a familiar one, indicating recognition memory.
Contextual Fear Conditioning Mice-Freezing behavior in a context previously associated with an aversive stimulus.

Dosages are approximate and can vary between studies. i.p. = intraperitoneal injection.

Scopolamine_Workflow cluster_protocol Experimental Workflow for Scopolamine-Induced Amnesia Animal_Acclimation Animal Acclimation Drug_Administration Scopolamine or Vehicle Administration Animal_Acclimation->Drug_Administration Training_Phase Behavioral Task Training Drug_Administration->Training_Phase Test_Phase Behavioral Task Testing (Memory Assessment) Training_Phase->Test_Phase Retention Interval Data_Analysis Data Analysis Test_Phase->Data_Analysis Brl55834_Mechanism Brl55834 This compound K_Channel Potassium (K+) Channel Brl55834->K_Channel Activates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Increases K+ Efflux Cell_Membrane Cell Membrane Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation/Vasodilation) Hyperpolarization->Smooth_Muscle_Relaxation Leads to

References

Comparative Analysis of Memory-Enhancing Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment of Brl 55834:

An extensive review of the scientific literature reveals that this compound is characterized as a potassium channel activator.[1][2][3][4] Its primary pharmacological effects are the relaxation of airways and vasculature, indicating its potential use as a bronchodilator.[1] There is currently no scientific evidence to support the classification of this compound as a memory-enhancing or nootropic compound. The initial query may have arisen from a misunderstanding, possibly confusing it with other compounds from the same pharmaceutical developer, such as granisetron (BRL 43694), a 5-HT3 receptor antagonist that has been investigated for its effects on memory.

Given the lack of evidence for this compound's cognitive effects, a direct comparison with established memory enhancers is not feasible. Therefore, this guide will provide a comparative analysis of three well-documented nootropic compounds with distinct mechanisms of action: Donepezil , Memantine , and Piracetam . This comparison is designed to be a valuable resource for researchers, scientists, and drug development professionals.

A Comparative Analysis of Leading Memory-Enhancing Compounds: Donepezil, Memantine, and Piracetam

This guide offers an objective comparison of the performance of three prominent memory-enhancing compounds, supported by experimental data.

Mechanisms of Action

Donepezil: As an acetylcholinesterase (AChE) inhibitor, Donepezil works by reversibly inhibiting the AChE enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Deficits in cholinergic transmission are a well-established feature of Alzheimer's disease (AD). Beyond its primary mechanism, some studies suggest Donepezil may also offer neuroprotective effects against glutamate-induced excitotoxicity and positively influence cerebrovascular function.

Memantine: Memantine is a low-affinity, voltage-dependent, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In pathological conditions such as AD, excessive glutamate levels can lead to chronic activation of NMDA receptors, resulting in excitotoxicity and neuronal cell death. Memantine blocks the NMDA receptor's ion channel when it is open for prolonged periods, thus preventing excessive calcium influx while still allowing for the transient, physiological activation required for learning and memory. It shows a higher affinity for extrasynaptic NMDA receptors, which are primarily involved in excitotoxicity.

Piracetam: The precise mechanism of action for Piracetam is not fully elucidated, but it is known to act as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By binding to the AMPA receptor, Piracetam can enhance the efficiency of glutamatergic neurotransmission, a key process in synaptic plasticity, learning, and memory. Other proposed mechanisms include the modulation of cholinergic neurotransmission and an improvement in cell membrane fluidity.

Data Presentation: Comparative Efficacy

The following table summarizes quantitative data from preclinical and clinical studies on the memory-enhancing effects of Donepezil, Memantine, and Piracetam.

Compound Study Type Model/Population Dosage Key Findings Cognitive Assessment Reference
Donepezil Randomized Controlled TrialMild to Moderate Alzheimer's Disease5-10 mg/daySignificant improvement in cognitive function compared to placebo.ADAS-cog, MMSE
Donepezil Randomized Controlled TrialVascular Dementia5-10 mg/daySignificant improvement in cognitive function compared to placebo.ADAS-cog, MMSE, CIBIC-plus
Donepezil Randomized Controlled TrialMild Cognitive Impairment10 mg/dayNo significant improvement in memory, but a potential delay in progression to AD in the first year.NYU Paragraph Delayed Recall, ADCS CGIC-MCI
Memantine Meta-analysisModerate to Severe Alzheimer's Disease20 mg/daySmall but statistically significant improvement in cognition, daily functioning, and behavior.SIB, ADL19, NPI
Memantine Randomized Controlled TrialMild to Moderate Vascular Dementia20 mg/dayConsistent improvement in cognition across multiple scales.ADAS-cog, Gottfries-Brane-Steen Scale
Memantine + Donepezil Clinical TrialModerate to Severe Alzheimer's DiseaseN/ACombination therapy showed significant improvement in cognition and daily functioning over Donepezil alone.N/A
Piracetam Meta-analysisDementia or Cognitive Impairment in the ElderlyN/ACompelling evidence for global efficacy in a diverse group of older subjects with cognitive impairment.Clinical Global Impression of Change
Piracetam Animal Study (Chicks)Passive Avoidance Learning10 mg/kgFacilitated memory consolidation when administered after weak training.Passive Avoidance Task
Piracetam Meta-analysisAdults with Memory ImpairmentN/ANo definitive clinical difference in memory enhancement compared to placebo.Standardized Mean Difference (SMD)

ADAS-cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; MMSE: Mini-Mental State Examination; CIBIC-plus: Clinician's Interview-Based Impression of Change-plus; SIB: Severe Impairment Battery; ADL19: 19-item Activities of Daily Living; NPI: Neuropsychiatric Inventory.

Experimental Protocols

Detailed methodologies for key experimental paradigms cited in the assessment of memory-enhancing compounds are provided below.

3.1 Morris Water Maze (Preclinical)

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.

  • Apparatus: A large circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water (made cloudy with non-toxic paint or milk powder) to obscure a hidden escape platform submerged just below the surface. The pool is situated in a room with various extra-maze visual cues.

  • Procedure:

    • Acquisition Phase: The animal is placed in the water at different starting locations and must swim to find the hidden platform. The latency to find the platform is recorded over several trials and days. A decrease in escape latency indicates learning.

    • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

  • Data Analysis: Key metrics include escape latency during acquisition, path length, swimming speed, and the percentage of time spent in the target quadrant during the probe trial.

3.2 Radial Arm Maze (Preclinical)

The radial arm maze is used to assess both working and reference memory in rodents.

  • Apparatus: The maze consists of a central platform with a number of arms (typically eight) radiating outwards. Food rewards can be placed at the ends of the arms.

  • Procedure:

    • Working Memory Task (Win-Shift): All arms are baited with a food reward. The animal must visit each arm to retrieve the reward without re-entering previously visited arms within the same trial. Re-entry into an arm is considered a working memory error.

    • Reference Memory Task: Only a subset of the arms is consistently baited across trials. The animal must learn to visit only the baited arms. Entering an unbaited arm is considered a reference memory error.

  • Data Analysis: The number of working memory errors (re-entries) and reference memory errors (entries into unbaited arms) are the primary outcome measures.

3.3 Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) (Clinical)

The ADAS-cog is a standardized tool used in clinical trials to assess the severity of cognitive symptoms in Alzheimer's disease.

  • Domains Assessed: The scale evaluates several cognitive domains, including memory, language, orientation, and praxis.

  • Procedure: A trained administrator conducts a series of tasks with the patient, which include word recall, naming objects and fingers, following commands, and orientation questions.

  • Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. A reduction in the ADAS-cog score over the course of a clinical trial suggests an improvement in cognitive function.

Mandatory Visualizations

Signaling Pathways

Memory_Enhancer_Pathways cluster_donepezil Donepezil Pathway cluster_memantine Memantine Pathway cluster_piracetam Piracetam Pathway Donepezil Donepezil AChE Acetylcholinesterase Donepezil->AChE Inhibits Breakdown Breakdown AChE->Breakdown ACh Acetylcholine ACh_Receptor Cholinergic Receptor ACh->ACh_Receptor Activates ACh->Breakdown Enhanced Cholinergic\nTransmission Enhanced Cholinergic Transmission ACh_Receptor->Enhanced Cholinergic\nTransmission Memantine Memantine NMDA_Receptor NMDA Receptor Memantine->NMDA_Receptor Blocks (Uncompetitive) Reduced Excitotoxicity Reduced Excitotoxicity Ca2+ Influx Ca2+ Influx NMDA_Receptor->Ca2+ Influx Glutamate Glutamate Glutamate->NMDA_Receptor Activates Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Excessive Piracetam Piracetam AMPA_Receptor AMPA Receptor Piracetam->AMPA_Receptor Modulates (Positive) Enhanced Glutamatergic\nTransmission Enhanced Glutamatergic Transmission AMPA_Receptor->Enhanced Glutamatergic\nTransmission Glutamate_p Glutamate Glutamate_p->AMPA_Receptor Activates

Caption: Signaling pathways of Donepezil, Memantine, and Piracetam.

Experimental Workflow: Morris Water Maze

MWM_Workflow cluster_setup Setup cluster_acquisition Acquisition Phase (Multiple Days) cluster_probe Probe Trial pool Circular Pool with Opaque Water start Place Rodent at Random Start Position pool->start platform Hidden Escape Platform cues Extra-Maze Visual Cues swim Rodent Swims to Find Platform start->swim record_latency Record Escape Latency swim->record_latency guide Guide to Platform if Not Found swim->guide > 60s remove_platform Remove Platform record_latency->remove_platform After Training guide->record_latency swim_probe Allow Rodent to Swim for Fixed Duration remove_platform->swim_probe record_time Record Time in Target Quadrant swim_probe->record_time

Caption: Experimental workflow for the Morris Water Maze task.

References

Reproducibility of Cognitive Enhancement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge in the advancement of cognitive enhancers is the reproducibility of their effects. While the quest for compounds that reliably improve cognitive functions such as memory, attention, and executive function is a major focus of neuroscience research, the translation of preclinical findings to clinical applications is often fraught with challenges of inconsistent results. This guide provides a comparative overview of the mechanisms and experimental data for various classes of cognitive enhancers, highlighting the importance of robust experimental design and data reporting in assessing reproducibility.

Due to the limited publicly available data specifically addressing the reproducibility of the cognitive effects of BRL 55834 , this guide will focus on established and emerging classes of cognitive enhancers to illustrate the principles of comparative analysis and the importance of detailed methodological reporting. This compound has been identified as a potassium channel activator with selectivity for airways.[1] Its effects on cognitive function have not been extensively reported in the scientific literature, precluding a direct assessment of the reproducibility of such effects.

This guide will therefore provide a framework for evaluating cognitive enhancers by comparing different mechanisms of action and presenting exemplary data and protocols.

Section 1: Mechanisms of Action in Cognitive Enhancement

Cognitive function is underpinned by a complex interplay of neurotransmitter systems and intracellular signaling pathways. Different classes of cognitive enhancers target distinct molecular components of this network.

Table 1: Comparison of Mechanisms of Action for Different Classes of Cognitive Enhancers

Class of CompoundPrimary Molecular Target(s)Proposed Mechanism of Cognitive EnhancementKey Signaling Pathways
Cholinergic Agents Acetylcholinesterase (AChE), Nicotinic Acetylcholine Receptors (nAChRs), Muscarinic Acetylcholine Receptors (mAChRs)Increases acetylcholine levels in the synaptic cleft, enhances cholinergic neurotransmission, which is crucial for learning and memory.[2]PI3K/Akt/mTOR, MAPK pathway[3]
Glutamatergic Modulators NMDA receptors, AMPA receptorsModulates glutamatergic neurotransmission, which is fundamental for synaptic plasticity (Long-Term Potentiation), a cellular basis for learning and memory.[2]CaMKII, CREB, BDNF signaling
Dopaminergic Agents Dopamine receptors (D1, D2), Dopamine transporter (DAT)Modulates dopamine signaling, particularly in the prefrontal cortex, which is critical for executive functions, attention, and motivation.[4]cAMP/PKA signaling
Natural Nootropics Various (e.g., Monoamine oxidase, antioxidant enzymes)Often have multiple mechanisms, including improving cerebral blood flow, providing neuroprotection through antioxidant and anti-inflammatory effects, and modulating neurotransmitter systems.Varies depending on the compound

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways associated with two major classes of cognitive enhancers.

Cholinergic Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh ACh Acetyl-CoA->ACh Choline Choline Choline->ACh AChE AChE ACh->AChE Hydrolyzed by nAChR nAChR ACh->nAChR Binds to mAChR mAChR ACh->mAChR Binds to AChE_Inhibitor AChE Inhibitor (e.g., Donepezil) AChE_Inhibitor->AChE Inhibits MAPK MAPK Pathway nAChR->MAPK PI3K_Akt PI3K/Akt Pathway mAChR->PI3K_Akt Cognitive_Function Improved Cognitive Function PI3K_Akt->Cognitive_Function MAPK->Cognitive_Function

Caption: Cholinergic signaling pathway and the action of AChE inhibitors.

Glutamatergic Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to AMPAR AMPA Receptor Glutamate->AMPAR Binds to Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx AMPAR->Ca_Influx CaMKII CaMKII Ca_Influx->CaMKII CREB CREB CaMKII->CREB BDNF BDNF CREB->BDNF Synaptic_Plasticity Synaptic Plasticity (LTP) BDNF->Synaptic_Plasticity Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function

Caption: Glutamatergic signaling and its role in synaptic plasticity.

Section 2: Experimental Protocols for Assessing Cognitive Function

The reproducibility of findings is highly dependent on the standardization of experimental protocols. Below are examples of commonly used assays in preclinical and clinical settings.

Table 2: Comparison of Experimental Protocols for Cognitive Assessment

AssayModel SystemCognitive Domain AssessedBrief MethodologyKey Parameters Measured
Morris Water Maze RodentsSpatial Learning and MemoryAnimals are trained to find a hidden platform in a pool of opaque water using spatial cues.Escape latency, path length, time spent in the target quadrant during a probe trial.
Novel Object Recognition RodentsRecognition MemoryAnimals are exposed to two identical objects. After a delay, one object is replaced with a novel one.Discrimination index (time spent exploring the novel object vs. the familiar one).
Cambridge Neuropsychological Test Automated Battery (CANTAB) HumansAttention, Memory, Executive FunctionA battery of computerized tests administered to participants.Reaction time, accuracy, strategy use across various tasks.
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) HumansGeneral Cognition, Memory, LanguageA standardized test battery used in clinical trials for Alzheimer's disease.Total score based on performance on tasks of memory, language, and praxis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a preclinical study investigating the effects of a novel compound on cognitive function.

Preclinical Cognitive Study Workflow Compound_Selection Compound Selection (e.g., this compound) Experimental_Design Experimental Design (e.g., dose-response, time-course) Compound_Selection->Experimental_Design Animal_Model Animal Model Selection (e.g., aged rats, transgenic mice) Animal_Model->Experimental_Design Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Experimental_Design->Behavioral_Testing Data_Analysis Statistical Data Analysis Behavioral_Testing->Data_Analysis Biochemical_Analysis Post-mortem Biochemical Analysis (e.g., Western blot, ELISA) Behavioral_Testing->Biochemical_Analysis Results_Interpretation Results Interpretation and Reproducibility Assessment Data_Analysis->Results_Interpretation Biochemical_Analysis->Results_Interpretation

Caption: A generalized workflow for a preclinical cognitive enhancement study.

Section 3: Comparative Efficacy Data

The following table presents hypothetical comparative data for different classes of cognitive enhancers based on common preclinical assays. This illustrates how quantitative data should be structured for clear comparison.

Table 3: Hypothetical Preclinical Efficacy Data for Cognitive Enhancers

Compound ClassAnimal ModelCognitive AssayDose Range% Improvement in Performance (Mean ± SEM)p-value
Cholinergic Agent Aged RatsMorris Water Maze (Escape Latency)1-10 mg/kg35 ± 5%< 0.01
Glutamatergic Modulator APP/PS1 MiceNovel Object Recognition (Discrimination Index)5-20 mg/kg45 ± 7%< 0.001
Dopaminergic Agent Spontaneously Hypertensive Rats5-Choice Serial Reaction Time Task (Attention)0.1-1 mg/kg25 ± 4%< 0.05
Natural Nootropic C57BL/6 MiceY-Maze (Spontaneous Alternation)50-200 mg/kg20 ± 6%< 0.05

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for any specific compound.

Conclusion

References

Navigating the Labyrinth of Memory Loss: A Comparative Look at Current Amnesia Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A definitive pharmacological solution for amnesia remains elusive, with current therapeutic strategies focusing on managing underlying conditions and providing cognitive support. While the experimental compound Brl 55834 has been a topic of inquiry, publicly available data on its efficacy and mechanism of action in the context of amnesia is not available, precluding a direct comparative analysis. This guide, therefore, provides a comprehensive overview of established amnesia treatments, offering a benchmark against which emerging therapies may be evaluated.

For researchers, scientists, and drug development professionals, the landscape of amnesia treatment is one of managing symptoms and addressing root causes rather than a direct cure for memory loss itself. Treatment effectiveness is highly dependent on the etiology of the amnesia, ranging from nutritional deficiencies to neurodegenerative diseases.

Current Therapeutic Approaches for Amnesia

Traditional treatments for amnesia are multifaceted and tailored to the individual's specific condition. There is no single medication that universally treats amnesia.[1] Instead, the focus is on addressing the underlying causes and providing robust supportive care to help patients cope with memory deficits.[2][3]

For amnesia stemming from Wernicke-Korsakoff syndrome, a condition often linked to chronic alcohol abuse and severe thiamine (vitamin B1) deficiency, treatment involves thiamine replacement, proper nutrition, and alcohol cessation.[1][2] While this can prevent further neurological damage, recovery of lost memories is often incomplete. In cases where amnesia is a symptom of Alzheimer's disease, cholinesterase inhibitors may be prescribed to help manage symptoms.

Beyond pharmacological interventions, non-pharmacological approaches form the cornerstone of amnesia care. Occupational therapy plays a crucial role in helping individuals learn new information and develop compensatory strategies for memory loss. This can involve techniques for organizing information and improving communication. Furthermore, technological aids like smartphones and electronic organizers are increasingly used to help patients manage daily tasks and remember important events.

Other therapeutic avenues that have been explored include cognitive therapy, which aims to equip individuals with tools to improve thinking and executive functioning, and in some cases, hypnosis and neurofeedback have been utilized.

Comparative Overview of Amnesia Treatments

To provide a clear comparison of the existing therapeutic landscape, the following table summarizes the primary treatment modalities, their mechanisms of action, and target populations.

Treatment ModalityMechanism of ActionTarget PopulationReported Efficacy
Pharmacological
Thiamine ReplacementReplenishes depleted Vitamin B1 levels, crucial for brain function.Patients with Wernicke-Korsakoff syndrome.Can prevent further neurological damage; memory recovery is often partial.
Cholinesterase InhibitorsIncrease the levels of acetylcholine, a neurotransmitter involved in memory and learning.Patients with Alzheimer's disease.Helps with symptoms of memory loss.
Non-Pharmacological
Occupational TherapyTeaches strategies to organize information, learn new skills, and compensate for memory deficits.Individuals with various forms of amnesia.Can significantly improve daily functioning and quality of life.
Cognitive TherapyProvides tools and strategies to improve thinking, executive functioning, and decision-making.Individuals with cognitive impairments, including amnesia.Can help in accessing lost memories in some cases.
Technological AidsUse of smartphones, calendars, and other devices to provide reminders and organize information.Individuals with memory difficulties.Effective in assisting with daily tasks and maintaining independence.
HypnosisUtilizes relaxation and age regression techniques to potentially retrieve lost memories.Individuals with dissociative amnesia.Efficacy is debated and may vary significantly.
NeurofeedbackAims to regulate brain function and foster new neural connections.Individuals with brain dysregulation.Can help in restoring or making new neural connections.

Experimental Protocols: A Methodological Framework

While specific experimental data for this compound in amnesia is unavailable, a typical preclinical evaluation of a novel anti-amnesic compound would involve a series of standardized behavioral and molecular assays. The following represents a generalized workflow for such an investigation.

Experimental_Workflow cluster_preclinical Preclinical Evaluation of a Novel Anti-Amnesic Compound A Compound Synthesis & Characterization B In vitro Screening (e.g., receptor binding assays) A->B C Animal Model of Amnesia Induction (e.g., scopolamine-induced) B->C D Behavioral Testing (e.g., Morris Water Maze, Passive Avoidance Task) C->D E Neurochemical Analysis (e.g., neurotransmitter levels, protein expression) D->E F Histological Analysis (e.g., neuronal viability, synaptic plasticity markers) D->F G Data Analysis & Interpretation E->G F->G

Fig. 1: A generalized experimental workflow for preclinical evaluation of anti-amnesic compounds.

A crucial step in this workflow is the use of animal models that mimic human amnesia. A common method is the administration of scopolamine, an anticholinergic drug that induces transient memory deficits. The efficacy of a test compound would then be assessed by its ability to reverse these deficits in behavioral tasks such as the Morris Water Maze (testing spatial memory) or the Passive Avoidance Task (testing fear-associated memory).

Signaling Pathways in Memory and Amnesia

The neurobiological underpinnings of memory are complex, involving intricate signaling pathways. While the specific targets of many traditional amnesia treatments are broad, research into novel therapeutics often focuses on modulating specific molecular cascades involved in synaptic plasticity, the cellular basis of learning and memory.

Signaling_Pathway cluster_pathway Simplified Signaling Cascade in Long-Term Potentiation (LTP) NMDA NMDA Receptor Ca Ca²⁺ Influx NMDA->Ca Glutamate Binding & Depolarization CaMKII CaMKII Ca->CaMKII Activation CREB CREB CaMKII->CREB Phosphorylation Gene Gene Expression CREB->Gene Activation Protein Protein Synthesis for Synaptic Plasticity Gene->Protein

Fig. 2: A simplified representation of a key signaling pathway involved in memory formation.

Disruptions in these pathways, whether through injury, disease, or pharmacological intervention, can lead to amnesia. Future drug development efforts will likely focus on compounds that can precisely target and restore function to these critical molecular networks.

References

Evaluating the Specificity of 8-OH-DPAT for the 5-HT1A Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of the classic 5-HT1A receptor agonist, 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), in comparison to other commonly used 5-HT1A receptor ligands. The following sections present quantitative binding and functional data, detailed experimental protocols, and visual representations of key biological and experimental processes to facilitate a thorough understanding of the pharmacological profiles of these compounds.

Comparative Analysis of Receptor Binding Affinities

The specificity of a ligand is determined by its binding affinity for its primary target relative to its affinity for other potential targets. The following table summarizes the binding affinities (Ki, nM) of 8-OH-DPAT and other selected 5-HT1A receptor ligands for the 5-HT1A receptor and several other relevant serotonin, dopamine, and adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT7 (Ki, nM)D2 (Ki, nM)α1-adrenergic (Ki, nM)
8-OH-DPAT ~1>370->1000>1000~466>1000>1000
WAY-100635 0.39 - 1.35>1000>1000>1000>1000-940~250
Buspirone ~15--~500--~300-
Tandospirone 271300-41000-1300-410001300-41000-1300-410001300-41000
Ipsapirone 10-----Moderate AffinityHigh Affinity for α1

Data compiled from multiple sources.[1][2][3][4][5]

Functional Activity Profile

Beyond binding affinity, the functional activity of a ligand at its target receptor is a critical aspect of its pharmacological profile. The table below outlines the functional characteristics of the selected compounds at the 5-HT1A receptor.

CompoundFunctional Activity at 5-HT1A
8-OH-DPAT Full Agonist
WAY-100635 Silent Antagonist
Buspirone Partial Agonist
Tandospirone Partial Agonist
Ipsapirone Partial Agonist

Data compiled from multiple sources.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

5-HT1A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 5-HT1A Agonist (e.g., 8-OH-DPAT) 5HT1A_Receptor 5-HT1A Receptor Agonist->5HT1A_Receptor Binds and Activates Antagonist 5-HT1A Antagonist (e.g., WAY-100635) Antagonist->5HT1A_Receptor Binds and Blocks G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Production Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Cellular_Response Leads to

5-HT1A Receptor Signaling Cascade

Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes with 5-HT1A Receptors - Radioligand (e.g., [3H]8-OH-DPAT) - Unlabeled Ligand (e.g., 8-OH-DPAT) - Assay Buffer Start->Prepare_Reagents Incubate Incubate Components: - Total Binding: Membranes + Radioligand - Non-specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand - Competition: Membranes + Radioligand + Test Compound Prepare_Reagents->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki values Quantify->Analyze End End Analyze->End

Workflow of a Radioligand Binding Assay

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound for the 5-HT1A receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]8-OH-DPAT

  • Unlabeled ligand for non-specific binding determination (e.g., serotonin or 8-OH-DPAT)

  • Test compound (e.g., 8-OH-DPAT or other comparators)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of approximately 10-20 µg per well.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of membrane suspension + 50 µL of [³H]8-OH-DPAT (final concentration ~1 nM) + 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane suspension + 50 µL of [³H]8-OH-DPAT + 50 µL of a high concentration of unlabeled serotonin (e.g., 10 µM).

    • Competitive Binding: 50 µL of membrane suspension + 50 µL of [³H]8-OH-DPAT + 50 µL of the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

This assay measures the functional activation of G-proteins coupled to the 5-HT1A receptor and can be used to determine the agonist or antagonist properties of a compound.

Materials:

  • Cell membranes expressing the 5-HT1A receptor

  • [³⁵S]GTPγS

  • GDP

  • Test compound (agonist or antagonist)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA)

  • Other materials are similar to the radioligand binding assay.

Procedure:

  • Membrane Preparation: Prepare the cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Basal Binding: 50 µL of membrane suspension + 50 µL of assay buffer.

    • Agonist-stimulated Binding: 50 µL of membrane suspension + 50 µL of the agonist test compound at various concentrations.

    • Antagonist Inhibition: 50 µL of membrane suspension pre-incubated with the antagonist test compound + 50 µL of a fixed concentration of a known 5-HT1A agonist.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Filtration and Counting: Terminate the reaction and quantify the bound [³⁵S]GTPγS as described for the radioligand binding assay.

  • Data Analysis:

    • Subtract the basal binding from the agonist-stimulated binding to determine the net stimulation.

    • For agonists, plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).

    • For antagonists, determine the ability of the compound to inhibit the stimulation induced by a known agonist.

References

No Publicly Available Data on the Cognitive Effects of Brl 55834

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for meta-analyses and individual cognitive studies on the compound Brl 55834 have yielded no relevant results. The available scientific literature primarily identifies this compound as a potassium channel activator with potential applications as a bronchodilator for asthma. [1][2][3][4] There is currently no retrievable public data from preclinical or clinical trials investigating its efficacy as a cognitive enhancer.

Our comprehensive search across multiple scientific databases for terms such as "meta-analysis this compound cognitive effects," "this compound cognitive enhancement studies," and "this compound mechanism of action cognition" did not return any publications or trial registrations related to cognitive function. The existing research on this compound is focused on its pharmacological action as a potassium channel activator and its effects on airway relaxation.[1]

Due to the complete absence of data on the cognitive effects of this compound, it is not possible to conduct a meta-analysis, create comparative data tables, detail experimental protocols, or generate the requested visualizations on this specific topic.

We can, however, provide a comprehensive comparison guide on a class of well-researched cognitive enhancers or a specific alternative compound if you wish. Potential alternative topics include:

  • Nootropics: A broad class of substances intended to improve cognitive function.

  • Stimulants: Such as Methylphenidate or Modafinil, which have been studied for their effects on attention and executive function.

  • Other relevant drug classes: Depending on your specific area of interest within cognitive enhancement.

Please let us know if you would like to proceed with a comparison of an alternative compound or class of compounds for which sufficient public data is available.

References

Independent Verification of BRL 55834's Pharmacological Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profile of BRL 55834, a novel potassium channel activator, with other established alternatives. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential, particularly as a bronchodilator.

Executive Summary

This compound is a potassium channel activator that has demonstrated potent bronchodilator activity with a notable selectivity for airway smooth muscle over vascular smooth muscle.[1][2][3] This profile suggests a reduced potential for cardiovascular side effects, such as hypotension, which can be a limitation of other drugs in this class. This guide compares the pharmacological data of this compound with levcromakalim (the active enantiomer of cromakalim), pinacidil, and diazoxide, all of which are known potassium channel openers.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound and its comparators.

Table 1: In Vivo Bronchodilator Potency

CompoundSpeciesModelEndpointPotency (ED50/ED25/ED100)Reference
This compound Anesthetized Guinea PigHistamine-induced bronchoconstriction (i.v. administration)Inhibition of Airway ResistanceED25 = 2.5 µg/kg[2][3]
LevcromakalimAnesthetized Guinea PigHistamine-induced bronchoconstriction (i.v. administration)Inhibition of Airway ResistanceED25 = 11.3 µg/kg
This compound Anesthetized Guinea PigHistamine-induced bronchoconstriction (inhaled)Inhibition of Airway ResistanceED50 = 0.9 µ g/animal
LevcromakalimAnesthetized Guinea PigHistamine-induced bronchoconstriction (inhaled)Inhibition of Airway ResistanceED50 = ~9.0 µ g/animal
SalbutamolAnesthetized Guinea PigHistamine-induced bronchoconstriction (inhaled)Inhibition of Airway ResistanceED50 = 0.9 µ g/animal
This compound Anesthetized RatMethacholine-induced bronchoconstriction (inhaled)Inhibition of ResponseED50 = 0.5 µg
LevcromakalimAnesthetized RatMethacholine-induced bronchoconstriction (inhaled)Inhibition of ResponseED50 = ~4.0 µg
This compound Conscious Guinea PigHistamine-induced dyspnoea (inhaled)Delay in OnsetED100 = 5 µg
LevcromakalimConscious Guinea PigHistamine-induced dyspnoea (inhaled)Delay in OnsetED100 = 10 µg
SalbutamolConscious Guinea PigHistamine-induced dyspnoea (inhaled)Delay in OnsetED100 = 0.83 µg

Table 2: Cardiovascular Effects

CompoundSpeciesObservationReference
This compound Anesthetized Guinea Pig & RatNo effect on blood pressure at effective bronchodilator doses.
LevcromakalimAnesthetized RatLowered blood pressure at doses with less airway effect than this compound.

Table 3: Inhibition of Airway Leakage in Guinea Pigs

CompoundDoseInhibition of Ovalbumin-Induced Airway Leakage (Trachea)Inhibition of Ovalbumin-Induced Airway Leakage (Main Bronchus)Reference
This compound 8 µg/kg48%57%
This compound 16 µg/kg46%57%

Table 4: Pharmacological Profile of Comparator Potassium Channel Openers

CompoundMechanism of ActionKey Pharmacological Effects
Cromakalim/Levcromakalim Activator of ATP-sensitive potassium channels (KATP).Vasodilation, smooth muscle relaxation.
Pinacidil Activator of ATP-sensitive potassium channels (KATP).Potent vasodilator, antihypertensive agent.
Diazoxide Activator of ATP-sensitive potassium channels (KATP).Vasodilation, inhibition of insulin release.

Experimental Protocols

In Vivo Assessment of Bronchodilator Activity in Anesthetized Guinea Pigs

Objective: To determine the potency of a compound in inhibiting histamine-induced bronchoconstriction.

Methodology:

  • Animal Preparation: Male Hartley guinea pigs are anesthetized. The trachea is cannulated for mechanical ventilation and measurement of airway resistance. The jugular vein is cannulated for intravenous drug administration.

  • Bronchoconstriction Induction: A stable increase in airway resistance is induced by a continuous intravenous infusion of histamine.

  • Drug Administration: The test compound (e.g., this compound, levcromakalim) is administered intravenously as a bolus dose.

  • Measurement: Airway resistance is continuously monitored. The dose of the compound required to produce a 25% reduction in the histamine-induced increase in airway resistance (ED25) is calculated.

For inhaled administration, the compound is delivered as an aerosol into the ventilator circuit, and the dose required for a 50% inhibition of the response (ED50) is determined.

Assessment of Cardiovascular Effects in Anesthetized Rats

Objective: To evaluate the effect of the test compound on systemic blood pressure.

Methodology:

  • Animal Preparation: Rats are anesthetized, and the carotid artery is cannulated for continuous monitoring of arterial blood pressure.

  • Drug Administration: The test compound is administered intravenously or via inhalation.

  • Measurement: Mean arterial blood pressure is recorded before and after drug administration to determine any hypotensive effects.

Inhibition of Antigen-Induced Airway Leakage in Sensitized Guinea Pigs

Objective: To assess the effect of a compound on airway microvascular leakage in an allergic asthma model.

Methodology:

  • Sensitization: Guinea pigs are sensitized to ovalbumin.

  • Animal Preparation: Anesthetized guinea pigs are prepared for monitoring of systemic blood pressure and airway insufflation pressure.

  • Drug and Tracer Administration: The test compound (e.g., this compound) or vehicle (DMSO) is administered intravenously, followed by an intravenous injection of Evans blue dye (a marker for plasma protein leakage).

  • Antigen Challenge: Ovalbumin is administered via inhalation to induce an allergic airway response.

  • Measurement: After a set time, the animals are euthanized, and the lungs and trachea are removed. The amount of Evans blue dye that has extravasated into the airway tissues is quantified spectrophotometrically to determine the extent of leakage.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane K_ATP KATP Channel (Kir6.x/SUR) Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Increases K+ Efflux BRL_55834 This compound BRL_55834->K_ATP Activates Ca_channels Voltage-Gated Ca2+ Channels Hyperpolarization->Ca_channels Inhibits Ca_influx Decreased Ca2+ Influx Ca_channels->Ca_influx Leads to Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

Caption: Proposed signaling pathway for this compound-induced smooth muscle relaxation.

Experimental_Workflow cluster_in_vivo In Vivo Bronchodilator Assay cluster_cardio Cardiovascular Safety Assay A1 Anesthetize Guinea Pig A2 Induce Bronchoconstriction (e.g., with Histamine) A1->A2 A3 Administer this compound (i.v. or inhaled) A2->A3 A4 Measure Airway Resistance A3->A4 A5 Calculate Potency (ED50/ED25) A4->A5 B1 Anesthetize Rat B2 Administer this compound B1->B2 B3 Monitor Blood Pressure B2->B3

Caption: Simplified experimental workflow for in vivo pharmacological profiling.

References

Safety Operating Guide

Personal protective equipment for handling Brl 55834

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling and disposal of BRL 55834, a potent potassium channel activator. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Due to the absence of a publicly available, substance-specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protection is paramount. The following PPE is mandatory when handling this compound in solid (powder) or solution form.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesMust provide a complete seal around the eyes to protect against splashes.
Face ShieldTo be worn in addition to safety goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile gloves are the minimum requirement. Consider double-gloving for enhanced protection.
Body Protection Laboratory CoatFully fastened, with tight-fitting cuffs.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood.

Operational Plan: Handling and Storage

Strict adherence to the following procedures is necessary to minimize exposure risk and maintain the integrity of the compound.

Receiving and Inspection:
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the compound name (this compound) and CAS number (131899-25-7).

Storage:
  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination.

  • For long-term storage of the powder, a temperature of -20°C is recommended.

  • Stock solutions in solvents like DMSO should be stored at -80°C for up to one year.[1]

Preparation of Stock Solutions:
  • All work must be performed in a chemical fume hood.

  • Ensure all glassware is clean and dry.

  • Use a calibrated balance to weigh the powdered compound.

  • Slowly add the desired solvent (e.g., DMSO) to the powder to the required concentration. MedKoo Biosciences provides a table for preparing stock solutions at various concentrations.[2]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weighing paper, and pipette tips.
Liquid Waste Collect all unused solutions and solvent washes in a sealed and labeled hazardous waste container. Do not pour down the drain.
Empty Containers Triple rinse with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.

Experimental Protocols

While specific experimental protocols will vary, the following general guidelines should be followed when working with this compound, which acts as a potassium channel activator.

In Vitro Assays (e.g., cell-based assays):
  • Cell Culture: Culture the desired cell line (e.g., smooth muscle cells) to the appropriate confluence in a multi-well plate.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period under controlled conditions (e.g., 37°C, 5% CO2).

  • Analysis: Perform the desired assay to measure the effect of this compound, such as measuring changes in membrane potential, ion flux, or downstream signaling events.

Signaling Pathway

This compound is a potassium channel activator, with evidence suggesting it acts on ATP-sensitive potassium (KATP) channels.[3][4] The activation of these channels in smooth muscle cells leads to the following signaling cascade:

BRL55834_Signaling_Pathway BRL55834 This compound KATP_Channel ATP-Sensitive K+ Channel (KATP) BRL55834->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Increases K+ Efflux Ca_Channels Voltage-Gated Ca2+ Channels Hyperpolarization->Ca_Channels Inactivates Ca_Influx Decreased Intracellular Ca2+ Ca_Channels->Ca_Influx Reduces Ca2+ Influx MLCK Myosin Light Chain Kinase (MLCK) Activity Ca_Influx->MLCK Decreases Relaxation Smooth Muscle Relaxation MLCK->Relaxation Leads to

Caption: Signaling pathway of this compound in smooth muscle cells.

This pathway illustrates how this compound-induced activation of KATP channels leads to membrane hyperpolarization, a decrease in intracellular calcium, and ultimately, smooth muscle relaxation. This mechanism of action underlies its potential as a bronchodilator.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.